GSK2193874
描述
a transient receptor potential vanilloid 4 (TRPV4) inhibito
Structure
3D Structure
属性
IUPAC Name |
7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38BrF3N4O/c38-28-12-13-30-32(23-28)42-34(25-8-7-11-27(22-25)37(39,40)41)31(24-44-20-14-29(15-21-44)45-18-5-2-6-19-45)33(30)35(46)43-36(16-17-36)26-9-3-1-4-10-26/h1,3-4,7-13,22-23,29H,2,5-6,14-21,24H2,(H,43,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVOZBSCHXCGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=C(C4=C(C=C(C=C4)Br)N=C3C5=CC(=CC=C5)C(F)(F)F)C(=O)NC6(CC6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38BrF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1336960-13-4 | |
| Record name | 1336960-13-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The In Vitro Function of GSK2193874: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2193874 is a potent, selective, and orally active antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2] This technical guide provides an in-depth overview of the in vitro function of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols. The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in utilizing this compound as a precise tool for investigating TRPV4 biology.
Core Mechanism of Action
In vitro, this compound functions as a selective blocker of the TRPV4 ion channel, which is a non-selective cation channel permeable to Ca²⁺.[3] The primary mechanism of action is the inhibition of calcium (Ca²⁺) influx through both recombinant TRPV4 channels and native endothelial TRPV4 currents.[3] This inhibitory action occurs when this compound is applied to the extracellular side of the cell membrane.[3] Whole-cell patch-clamp studies have demonstrated that it effectively inhibits the activation of recombinant TRPV4 currents at concentrations of 3 nM and higher when applied extracellularly.[3] Conversely, when included in the intracellular pipette solution, it is ineffective at concentrations up to 10 µM, indicating an external binding site or mechanism of action.[3]
The activation of TRPV4 by various stimuli, including heat, hypotonicity, physical stress, and specific agonists like GSK1016790A, leads to an influx of Ca²⁺.[1][4] this compound effectively blocks this influx, thereby preventing the downstream cellular events triggered by TRPV4 activation.[5][6]
Signaling Pathways Modulated by this compound
The primary role of this compound in vitro is the interruption of signaling cascades initiated by TRPV4 activation. One such critical pathway involves the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).
Activation of the TRPV4 channel allows for an influx of extracellular Ca²⁺. This increase in intracellular Ca²⁺ concentration leads to the phosphorylation and activation of CaMKII.[6] Activated CaMKII can then phosphorylate downstream targets, contributing to various cellular responses. In hypertrophic cardiomyocytes, for instance, this pathway can lead to the activation of NFκB-NLRP3 signaling.[6] this compound, by blocking the initial Ca²⁺ influx through TRPV4, prevents the activation of CaMKII and subsequent downstream events.[6]
Caption: TRPV4 signaling pathway and the inhibitory action of this compound.
Quantitative Data: Potency and Selectivity
This compound exhibits high potency for both rat and human TRPV4 channels and demonstrates significant selectivity over other members of the TRP channel family.
| Target | Species | Assay Type | IC₅₀ Value | Reference |
| TRPV4 | Human | FLIPR Assay (Ca²⁺ influx) | 40 nM | [3][5] |
| TRPV4 | Rat | FLIPR Assay (Ca²⁺ influx) | 2 nM | [3][5] |
| TRPV1 | Not Specified | Functional Assay | > 25 µM | [3][5] |
| TRPA1 | Not Specified | Functional Assay | > 25 µM | [3][5] |
| TRPC3 | Not Specified | Functional Assay | > 25 µM | [3][5] |
| TRPC6 | Not Specified | Functional Assay | > 25 µM | [3][5] |
| TRPM8 | Not Specified | Functional Assay | > 25 µM | [3][5] |
Experimental Protocols
Intracellular Calcium Influx Measurement (FLIPR Assay)
This protocol is designed to quantify the inhibitory effect of this compound on TRPV4 agonist-induced calcium influx in a high-throughput format.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing recombinant human or rat TRPV4.[5][7]
Methodology:
-
Cell Plating: Suspend HEK293-TRPV4 cells in a suitable medium (e.g., DMEM/F12 with 10% FBS) and plate them in 384-well plates.[7] If using a transient system, BacMam virus for TRPV4 can be added to the cell suspension before plating.[7] Incubate for 24-72 hours at 37°C with 5% CO₂.[7]
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fura-4) and a quencher (e.g., Brilliant Black).[7] Probenecid may be included to prevent dye leakage.[7]
-
Compound Pre-incubation: Add this compound at various concentrations (typically an 11-point concentration curve) to the wells and incubate for a defined period (e.g., 10 minutes) prior to agonist addition.[5][7]
-
TRPV4 Activation: Add a known TRPV4 agonist (e.g., GSK1016790A or GSK634775A) at a concentration that elicits a submaximal response (e.g., EC₈₀).[7]
-
Data Acquisition: Measure the fluorescence intensity changes using a FLIPR (Fluorometric Imaging Plate Reader) instrument before and after the addition of the agonist.[1][7]
-
Data Analysis: The inhibition of the calcium response by this compound is used to calculate IC₅₀ values using appropriate curve-fitting software.[7]
Caption: General workflow for a FLIPR-based calcium influx assay.
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol directly measures the ion currents through TRPV4 channels in response to activation and inhibition.
Cell Lines: HEK293 cells expressing TRPV4 or Human Umbilical Vein Endothelial Cells (HUVECs) with native TRPV4 expression.[5]
Methodology:
-
Cell Preparation: Culture cells on coverslips suitable for microscopy and electrophysiological recording.
-
Recording Setup: Establish a whole-cell patch-clamp configuration. The intracellular pipette solution contains a standard electrolyte solution, while the extracellular bathing solution can be exchanged.
-
Pre-treatment: To test extracellular inhibition, pre-treat the cells by perfusing the bathing solution with this compound at desired concentrations (e.g., 1-30 nM).[5] For intracellular application, this compound (e.g., 0.03-10 µM) is included directly in the pipette solution.[5]
-
Channel Activation: Apply a voltage ramp protocol (e.g., -80 mV to +80 mV) to elicit baseline currents.[5] Activate TRPV4 channels by adding a specific agonist (e.g., GSK1016790A at 30 nM or GSK634775 at 100 nM) to the extracellular bath.[5]
-
Current Measurement: Record the changes in whole-cell currents. The peak outward current at a positive potential (e.g., +60 mV) is typically assessed to quantify channel activity.[5]
-
Data Analysis: Compare the agonist-induced currents in the presence and absence of this compound to determine the degree of inhibition.
Endothelial Cell Contraction Assay
This assay provides a functional readout of TRPV4 inhibition in a more physiologically relevant cell type.
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[5]
Methodology:
-
Cell Culture: Culture HUVECs to form a confluent monolayer.
-
Compound Treatment: Treat the cells with varying concentrations of this compound.
-
TRPV4 Activation: Induce cellular contraction and detachment by adding a potent TRPV4 agonist, such as GSK1016790.[5]
-
Microscopic Evaluation: Observe and quantify the degree of cell contraction and detachment using microscopy.
-
Analysis: Assess the dose-dependent prevention of the agonist-induced phenotype by this compound.[5]
Conclusion
This compound is a highly potent and selective in vitro tool for the study of TRPV4 channel biology.[1][2] Its function is characterized by the direct, extracellular blockade of the TRPV4 ion channel, leading to the inhibition of Ca²⁺ influx and the interruption of downstream signaling pathways such as CaMKII activation.[3][6] The well-defined mechanism of action and high selectivity make this compound an invaluable pharmacological agent for elucidating the physiological and pathophysiological roles of TRPV4 in various cellular contexts.
References
- 1. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. elifesciences.org [elifesciences.org]
- 7. pubs.acs.org [pubs.acs.org]
The Discovery and Development of GSK2193874: A Potent and Selective TRPV4 Channel Blocker
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery and development history of GSK2193874, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. Initially identified through high-throughput screening, this compound emerged from a lead optimization program aimed at improving potency and selectivity while addressing off-target cardiovascular liabilities. This document provides a comprehensive overview of the preclinical development of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Furthermore, it discusses the progression of a closely related compound, GSK2798745, into clinical trials for the treatment of pulmonary edema associated with heart failure. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the underlying signaling pathways and development workflow are presented to provide a thorough resource for researchers and professionals in the field of drug discovery and development.
Introduction: The Therapeutic Potential of TRPV4 Inhibition
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is activated by a variety of physical and chemical stimuli, including heat, mechanical stress, and endogenous ligands.[1] Expressed in numerous cell types, including endothelial cells of the lung, TRPV4 plays a crucial role in regulating the integrity of the alveolar-capillary barrier.[1][2] In pathological conditions such as congestive heart failure, increased pulmonary vascular pressure can lead to the activation of TRPV4, resulting in increased endothelial permeability and the formation of pulmonary edema.[1][3] This makes the inhibition of TRPV4 a compelling therapeutic strategy for managing pulmonary edema in heart failure patients.[4]
This compound was developed as a potent and selective inhibitor of the TRPV4 channel with the aim of addressing this unmet medical need.[1][2] This guide will trace the journey of this compound from its initial discovery to its extensive preclinical characterization.
Discovery History: From Screening Hit to Preclinical Candidate
The discovery of this compound began with a high-throughput screening campaign that identified a quinoline compound as a modest inhibitor of the TRPV4 channel.[5] This initial hit, however, also exhibited potent activity against neurokinin NK2 and NK3 receptors and possessed poor pharmacokinetic properties.[5]
A subsequent lead optimization program was initiated to improve TRPV4 potency and selectivity, as well as oral bioavailability. This effort led to the identification of a series of potent quinoline-based TRPV4 antagonists.[6] However, an unexpected off-target cardiovascular liability, specifically a frequency-dependent L-type calcium channel inhibition, was observed with an early lead compound.[6] Through further structure-activity relationship (SAR) studies, medicinal chemists were able to mitigate this off-target effect, culminating in the discovery of this compound.[2][6]
Development Workflow
The discovery and preclinical development of this compound followed a structured workflow, from initial screening to in vivo proof-of-concept studies.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by directly blocking the TRPV4 ion channel, thereby preventing the influx of calcium (Ca2+) into cells in response to activating stimuli.[3] In endothelial cells, the activation of TRPV4 and subsequent Ca2+ entry triggers a signaling cascade that leads to vasodilation and, under pathological conditions, increased permeability.[7][8]
The signaling pathway initiated by TRPV4 activation in endothelial cells involves the activation of downstream effectors such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and the production of vasodilatory molecules like nitric oxide (NO) and endothelium-derived hyperpolarizing factors (EDHFs).[1][9] By blocking the initial Ca2+ influx, this compound effectively inhibits these downstream events.
Preclinical Pharmacology
This compound has been extensively characterized in a range of in vitro and in vivo preclinical models.
In Vitro Potency and Selectivity
The potency of this compound was determined using a Fluorometric Imaging Plate Reader (FLIPR) assay in HEK293 cells expressing either human or rat TRPV4 channels. The compound demonstrated high potency against both orthologs.[3]
| Parameter | Value | Assay | Species |
| IC50 | 40 nM | FLIPR | Human |
| IC50 | 2 nM | FLIPR | Rat |
Selectivity was assessed against a panel of other TRP channels, where this compound showed high selectivity for TRPV4.
| Channel | IC50 |
| TRPV1 | > 25 µM |
| TRPA1 | > 25 µM |
| TRPC3 | > 25 µM |
| TRPC6 | > 25 µM |
| TRPM8 | > 25 µM |
In Vivo Efficacy
The efficacy of this compound was evaluated in animal models of heart failure-induced pulmonary edema.[3][4] In both acute and chronic models, oral administration of this compound demonstrated the ability to prevent and resolve pulmonary edema, leading to improved arterial oxygenation.[3][4]
| Model | Species | Dose | Effect |
| Acute Aortic Banding | Rat | 30 mg/kg (oral) | Inhibited pulmonary edema formation and restored arterial oxygen tension.[3] |
| Myocardial Infarction (14-day) | Mouse | 60 mg/kg/day (oral) | Prevented and resolved pulmonary edema, improving arterial oxygenation and survival.[3][10] |
Pharmacokinetics
Pharmacokinetic studies in dogs revealed that this compound has good oral bioavailability and a long half-life, making it suitable for in vivo studies.[1][5]
| Parameter | Value | Route | Species |
| Clearance (CL) | 6.9 mL/min/kg | IV | Dog |
| Half-life (t1/2) | 31 h | Oral | Dog |
| Oral Bioavailability (%F) | 53% | Oral | Dog |
Clinical Development: The Emergence of GSK2798745
Following the successful preclinical evaluation of this compound, a closely related and optimized compound, GSK2798745, was advanced into clinical development.[11][12] GSK2798745 is also a potent and selective TRPV4 channel blocker.[11]
A first-in-human Phase 1 clinical trial (NCT02119260) was conducted to evaluate the safety, tolerability, and pharmacokinetics of GSK2798745 in healthy volunteers and patients with stable heart failure.[2][12] The study found that GSK2798745 was well-tolerated with no significant safety issues.[2]
Subsequently, a Phase 2a clinical trial (NCT02497937) was initiated to assess the effect of GSK2798745 on pulmonary gas transfer and respiration in patients with congestive heart failure.[13] This study aimed to provide proof-of-concept for the therapeutic potential of TRPV4 inhibition in this patient population.
Detailed Experimental Protocols
In Vitro FLIPR Calcium Assay
This protocol is a representative method for assessing the antagonist activity of compounds against TRPV4 channels using a FLIPR assay.
-
Cell Culture: HEK293 cells stably expressing human or rat TRPV4 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well and incubated for 24 hours.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: Test compounds, including this compound, are serially diluted and added to the wells. The plate is incubated for 10-15 minutes at room temperature.
-
Agonist Stimulation and Data Acquisition: The plate is placed in a FLIPR instrument. A TRPV4 agonist (e.g., GSK1016790A) is added to the wells to stimulate calcium influx. Fluorescence intensity is measured kinetically for 2-3 minutes.
-
Data Analysis: The antagonist activity is determined by measuring the inhibition of the agonist-induced calcium influx. IC50 values are calculated from the concentration-response curves.
Electrophysiology in Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol describes a method for measuring native endothelial TRPV4 currents using patch-clamp electrophysiology.
-
Cell Culture: Primary HUVECs are cultured on glass coverslips in endothelial growth medium.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2).
-
-
Experimental Procedure:
-
A gigaohm seal is formed between the patch pipette and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Cells are held at a holding potential of -60 mV.
-
Voltage ramps from -80 mV to +80 mV are applied to elicit currents.
-
The TRPV4 agonist GSK1016790A is applied to the bath to activate TRPV4 currents.
-
This compound is then co-applied with the agonist to assess its inhibitory effect on the TRPV4 current.
-
-
Data Analysis: The peak outward current at a specific voltage (e.g., +60 mV) is measured before and after the application of the agonist and antagonist. The percentage of inhibition is calculated.
In Vivo Mouse Model of Heart Failure (Transverse Aortic Constriction - TAC)
This protocol outlines a surgical procedure to induce pressure overload-induced heart failure in mice.
-
Anesthesia and Preparation: Mice are anesthetized with isoflurane. The chest is shaved and disinfected. The animal is placed on a heating pad to maintain body temperature.
-
Surgical Procedure:
-
A midline cervical incision is made, and the trachea is intubated for mechanical ventilation.
-
A thoracotomy is performed at the second intercostal space to expose the aortic arch.
-
A 7-0 silk suture is passed under the transverse aorta between the innominate and left carotid arteries.
-
A 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.
-
The needle is then quickly removed, creating a constriction of a defined diameter.
-
For sham-operated animals, the suture is passed under the aorta but not tied.
-
-
Post-operative Care: The chest and skin are closed in layers. The animal is allowed to recover from anesthesia. Analgesics are administered for pain management.
-
Efficacy Evaluation: At a predetermined time point after surgery (e.g., 2-4 weeks), animals are treated with this compound or vehicle. Efficacy is assessed by measuring parameters such as lung weight (as an indicator of pulmonary edema) and arterial blood gases.
Conclusion
This compound is a potent, selective, and orally bioavailable antagonist of the TRPV4 ion channel that has demonstrated significant efficacy in preclinical models of heart failure-induced pulmonary edema. The discovery and development of this compound, and its clinical successor GSK2798745, highlight the therapeutic potential of targeting TRPV4 for the treatment of this life-threatening condition. The detailed methodologies and data presented in this guide provide a valuable resource for researchers working on TRPV4 and related ion channels, as well as for professionals in the field of cardiovascular drug discovery. Further clinical investigation of TRPV4 inhibitors is warranted to fully elucidate their therapeutic utility in patients with heart failure.
References
- 1. researchgate.net [researchgate.net]
- 2. Guidelines for in vivo mouse models of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: A Closed-chest Model to Induce Transverse Aortic Constriction in Mice [jove.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 13. journals.physiology.org [journals.physiology.org]
In Vivo Efficacy of GSK2193874 in the Management of Pulmonary Edema: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulmonary edema, a critical and often life-threatening condition characterized by fluid accumulation in the lungs, presents a significant therapeutic challenge, particularly in the context of heart failure.[1][2] Recent preclinical research has illuminated the pivotal role of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel in the pathogenesis of pulmonary edema.[1][2][3] GSK2193874, a potent and selective, orally active antagonist of the TRPV4 channel, has emerged as a promising therapeutic agent.[1][4][5][6] This technical guide provides a comprehensive analysis of the in vivo effects of this compound on pulmonary edema, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.
Introduction: The Role of TRPV4 in Pulmonary Edema
The TRPV4 channel, a member of the Transient Receptor Potential (TRP) superfamily of cation channels, is expressed in the vascular endothelium of the lungs.[4][5][6] It functions as a critical regulator of alveolar septal barrier integrity.[4][5][6] In pathological conditions such as congestive heart failure, increased pulmonary vascular pressure leads to the activation of TRPV4 channels.[4][5] This activation results in an influx of calcium into endothelial cells, which disrupts the endothelial barrier, increases vascular permeability, and ultimately leads to the development of pulmonary edema.[1][4] Consequently, the inhibition of TRPV4 presents a novel and targeted therapeutic strategy for mitigating pulmonary edema associated with heart failure.[4][5][6] Studies have shown that TRPV4 expression is enhanced in the pulmonary vasculature of lung sections from patients with heart failure compared to controls.[1][7][8]
Quantitative Efficacy of this compound
This compound has demonstrated significant potency and efficacy in a range of in vitro and in vivo models. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Species | Assay | IC₅₀ | Reference |
| TRPV4 Channel | Rat | Ca²⁺ Flux | 2 nM | [8] |
| TRPV4 Channel | Human | Ca²⁺ Flux | 40 nM | [8] |
Table 2: Efficacy in Isolated Lung Models
| Model | Species | Treatment | Effect | Reference |
| Isolated Perfused Lung with Elevated Venous Pressure | Mouse | 30 nM this compound | Inhibited increased endothelial permeability and edema | [8] |
| Isolated Perfused Lung with Elevated Venous Pressure | Canine | 30 nM this compound | Inhibited increased endothelial permeability and edema | [8] |
Table 3: In Vivo Efficacy in Rodent Models of Heart Failure
| Model | Species | Treatment | Key Findings | Reference |
| Acute Aortic Banding | Rat | 30 mg/kg (single oral dose) | Significantly inhibited the formation of pulmonary edema and restored arterial oxygen tension. | [8] |
| Myocardial Infarction (14-day model) | Mouse | 60 mg/kg/day (oral) | Prevented and resolved pulmonary edema, leading to improved arterial oxygen tension and survival. | [8] |
Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies to evaluate the in vivo effects of this compound on pulmonary edema.
Acute Heart Failure Model: Aortic Banding in Rats
This model induces a rapid increase in left ventricular end-diastolic pressure (LVEDP), leading to the development of acute pulmonary edema.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthesia is induced and maintained.
-
A thoracotomy is performed to expose the thoracic aorta.
-
A ligature is placed around the aorta between the brachiocephalic and left common carotid arteries and tightened to induce a significant increase in LVEDP.
-
The chest is closed, and the animal is allowed to recover.
-
-
Drug Administration: A single oral dose of this compound (30 mg/kg) is administered as a pretreatment before the aortic banding procedure.[8]
-
Assessment of Pulmonary Edema:
-
Arterial Oxygen Tension (PaO₂): Blood samples are collected to measure the level of oxygenation, which is typically reduced in the presence of pulmonary edema.
-
Lung Wet-to-Dry Weight Ratio: At the end of the experiment, the lungs are excised, weighed (wet weight), and then dried in an oven until a constant weight is achieved (dry weight). An increased wet-to-dry weight ratio is indicative of fluid accumulation.
-
Chronic Heart Failure Model: Myocardial Infarction in Mice
This model simulates the conditions of chronic heart failure following a heart attack, leading to the gradual development of pulmonary edema.
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Anesthesia is induced and maintained.
-
A thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is permanently ligated to induce a myocardial infarction.
-
The chest is closed, and the animal is allowed to recover.
-
-
Drug Administration: this compound (60 mg/kg/day) is administered orally for 14 days, either as a pretreatment or to resolve existing edema.[8]
-
Assessment of Pulmonary Edema:
-
Magnetic Resonance Imaging (MRI): Non-invasive imaging is used to visualize and quantify the extent of pulmonary edema over the 14-day period.
-
Lung Wet-to-Dry Weight Ratio: As described in the acute model, this is used as a terminal endpoint to quantify lung fluid content.
-
Arterial Oxygen Tension (PaO₂): Measured to assess the impact on respiratory function.
-
Survival Analysis: The survival rate of the treated group is compared to the vehicle-treated control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of action of this compound in pulmonary edema.
Caption: Experimental workflow for the acute heart failure model.
Caption: Experimental workflow for the chronic heart failure model.
Conclusion
The preclinical data strongly support the therapeutic potential of this compound in the treatment of pulmonary edema, particularly in the context of heart failure.[1][3] By selectively blocking the TRPV4 ion channel, this compound effectively prevents and resolves the increase in vascular permeability that drives fluid accumulation in the lungs.[1][2] The robust in vivo efficacy demonstrated in both acute and chronic models of heart failure, coupled with its oral bioavailability, positions this compound as a compelling candidate for further clinical development. These findings underscore the critical role of TRPV4 in the pathophysiology of pulmonary edema and highlight the promise of TRPV4 antagonism as a novel therapeutic strategy.[1][3]
References
- 1. An orally active TRPV4 channel blocker prevents and resolves pulmonary edema induced by heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 3. Endothelial TRPV4 channels in lung edema and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
GSK2193874: A Selective TRPV4 Antagonist for Preclinical Research and Drug Development
An In-depth Technical Guide
Abstract
Transient Receptor Potential Vanilloid 4 (TRPV4) is a polymodal cation channel implicated in a diverse array of physiological and pathophysiological processes, including cardiovascular function, respiratory diseases, and pain. Its role as a mechanosensor and integrator of various physical and chemical stimuli has positioned it as a compelling target for therapeutic intervention. GSK2193874 has emerged as a potent and selective antagonist of the TRPV4 channel, demonstrating significant utility as a research tool and potential as a therapeutic agent. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, selectivity, and preclinical data. It includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals in their exploration of TRPV4 antagonism.
Introduction
The Transient Receptor Potential (TRP) superfamily of ion channels plays a crucial role in sensory physiology. Among these, the vanilloid subfamily member TRPV4 is a non-selective cation channel activated by a wide range of stimuli, including heat, hypotonicity, mechanical stress, and endogenous ligands.[1] TRPV4 is widely expressed in various tissues, including the vascular endothelium of the lung, where it is a key regulator of alveolar-capillary barrier integrity.[1][2] Dysregulation of TRPV4 activity has been linked to several pathological conditions, most notably pulmonary edema associated with congestive heart failure.[1][2][3][4]
The development of selective antagonists is paramount to elucidating the precise roles of TRPV4 in health and disease and for validating it as a therapeutic target. This compound is a first-in-class, orally bioavailable, potent, and selective blocker of the TRPV4 channel.[1][3] This document serves as a technical resource, consolidating the available data on this compound and providing detailed methodologies for its preclinical evaluation.
Mechanism of Action and Selectivity
This compound functions as a direct antagonist of the TRPV4 ion channel, inhibiting the influx of cations, primarily Ca2+, in response to channel activation. This blockade of TRPV4-mediated currents has been demonstrated in various in vitro systems, including recombinant expression systems and native endothelial cells.[3][4]
In Vitro Potency
The inhibitory potency of this compound has been quantified across different species and assay formats. The half-maximal inhibitory concentrations (IC50) highlight its high affinity for both human and rat TRPV4 channels.
| Parameter | Species | Assay | IC50 (nM) | Reference |
| hTRPV4 | Human | FLIPR | 40 | [3] |
| rTRPV4 | Rat | FLIPR | 2 | [3] |
Table 1: In Vitro Potency of this compound against TRPV4.
Selectivity Profile
A critical attribute of a pharmacological tool is its selectivity for the intended target. This compound has been profiled against other members of the TRP channel family and has demonstrated a high degree of selectivity.
| Channel | IC50 (µM) | Reference |
| TRPV1 | > 25 | [1] |
| TRPA1 | > 25 | [1] |
| TRPC3 | > 25 | [1] |
| TRPC6 | > 25 | [1] |
| TRPM8 | > 25 | [1] |
Table 2: Selectivity of this compound against other TRP channels.
Signaling Pathways
Activation of TRPV4 initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+. This increase in intracellular calcium can modulate various downstream effectors, leading to diverse cellular responses.
Pharmacokinetics
The pharmacokinetic profile of this compound supports its use in in vivo studies, demonstrating good oral bioavailability and a suitable half-life for chronic dosing in animal models.
| Species | Parameter | Intravenous (IV) | Oral (PO) | Reference |
| Rat | Clearance (CL) | 7.3 mL/min/kg | - | [1] |
| Half-life (t1/2) | - | 10 h | [1] | |
| Bioavailability (%F) | - | 31 | [1] | |
| Dog | Clearance (CL) | 6.9 mL/min/kg | - | [1] |
| Half-life (t1/2) | - | 31 h | [1] | |
| Bioavailability (%F) | - | 53 | [1] |
Table 3: Pharmacokinetic Parameters of this compound.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible evaluation of TRPV4 antagonists. The following sections provide methodologies for key in vitro and in vivo assays.
In Vitro Assays
This high-throughput assay is used to measure changes in intracellular calcium concentration following TRPV4 activation and its inhibition by this compound.
Protocol Details:
-
Cell Culture: HEK293 cells stably expressing either human or rat TRPV4 are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000-70,000 cells per well and incubated for 24 hours.[5]
-
Dye Loading: The culture medium is replaced with an assay buffer (e.g., HBSS with 20 mM HEPES) containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, from a commercially available kit (e.g., FLIPR Calcium 6 Assay Kit).[5] The plate is incubated for 1 hour at 37°C.
-
Compound Addition: this compound is serially diluted in assay buffer and added to the wells. The plate is incubated for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: The plate is placed in a FLIPR instrument. A baseline fluorescence is recorded before the automated addition of a TRPV4 agonist (e.g., GSK1016790A). Fluorescence is then monitored for several minutes to capture the calcium influx.
-
Data Analysis: The increase in fluorescence intensity is proportional to the intracellular calcium concentration. The IC50 value for this compound is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of the antagonist.
This technique allows for the direct measurement of ion channel currents, providing a detailed characterization of the inhibitory effect of this compound on TRPV4.
Protocol Details:
-
Cell Preparation: HEK293 cells expressing TRPV4 are grown on glass coverslips.
-
Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Pipette Preparation: Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2).
-
Whole-Cell Configuration: A high-resistance seal (GΩ) is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol: Cells are voltage-clamped at a holding potential of -60 mV. TRPV4 currents are elicited by applying a voltage ramp (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps.
-
Compound Application: A TRPV4 agonist is applied to the bath to activate the channel. Once a stable current is achieved, this compound is co-applied to assess its inhibitory effect.[6]
-
Data Analysis: The amplitude of the TRPV4 current is measured before and after the application of this compound to determine the extent of inhibition.
In Vivo Models
Animal models of heart failure are crucial for evaluating the therapeutic potential of TRPV4 antagonists in a disease-relevant context. Two common surgical models are Transverse Aortic Constriction (TAC) and Left Anterior Descending (LAD) coronary artery ligation.
Protocol Details: Transverse Aortic Constriction (TAC) in Mice [7][8][9][10][11]
-
Anesthesia and Preparation: Mice are anesthetized, and the chest area is shaved and sterilized.
-
Surgical Procedure: A small incision is made to expose the aortic arch. A suture is passed around the aorta between the brachiocephalic and left common carotid arteries. A blunt needle (e.g., 27-gauge) is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle. The needle is then quickly removed, creating a stenosis.
-
Post-operative Care: The chest and skin are closed, and the animal is allowed to recover.
-
This compound Administration: Following the development of heart failure, this compound is administered orally.[3]
-
Assessment of Pulmonary Edema:
-
Lung Wet-to-Dry Weight Ratio: At the end of the study, the lungs are excised, and the wet weight is recorded. The lungs are then dried in an oven until a constant weight is achieved (dry weight). The ratio of wet to dry weight is a measure of lung water content.[12][13][14][15]
-
Histological Analysis: Lungs are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to visualize alveolar edema, interstitial thickening, and inflammatory cell infiltration.[16][17][18][19][20]
-
Conclusion
This compound is a highly potent and selective TRPV4 antagonist that has proven to be an invaluable tool for investigating the physiological and pathological roles of the TRPV4 channel. Its favorable pharmacokinetic properties make it suitable for both in vitro and in vivo studies. The detailed experimental protocols provided in this guide are intended to facilitate the consistent and reproducible evaluation of this compound and other TRPV4 modulators. Further research utilizing this compound will undoubtedly continue to unravel the complexities of TRPV4 biology and its potential as a therapeutic target for a range of human diseases.
References
- 1. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure - InnoSer [innoserlaboratories.com]
- 9. researchgate.net [researchgate.net]
- 10. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure [frontiersin.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Monarch Initiative [monarchinitiative.org]
- 14. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. Left ventricular depression and pulmonary edema in rats after short-term normobaric hypoxia: effects of adrenergic blockade and reduced fluid load - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cardiopulmonary and histological characterization of an acute rat lung injury model demonstrating safety of mesenchymal stromal cell infusion - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of GSK2193874: A Deep Dive into its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
GSK2193874 has emerged as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of the pharmacological properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Core Pharmacological Properties
This compound is an orally active small molecule that demonstrates high potency and selectivity for the TRPV4 ion channel.[1][2][3] Its primary mechanism of action is the inhibition of Ca2+ influx through TRPV4 channels.[4][5] This targeted action makes it a valuable tool for investigating the physiological roles of TRPV4 and a potential therapeutic agent for conditions associated with TRPV4 overactivity.[1][3]
Quantitative Pharmacological Data
The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | Assay Method | IC50 | Selectivity | Reference |
| TRPV4 | Rat (rTRPV4) | Ca2+ influx (FLIPR) | 2 nM | >12,500-fold vs. TRPV1, TRPA1, TRPC3, TRPC6, TRPM8 (IC50 > 25 µM) | [4][5] |
| TRPV4 | Human (hTRPV4) | Ca2+ influx (FLIPR) | 40 nM | Selective over a panel of ~200 human receptors, channels, and enzymes | [4][5] |
Table 2: Pharmacokinetic Profile of this compound
| Species | Route of Administration | Clearance (CL) | Volume of Distribution (Vd) | Half-life (t½) | Oral Bioavailability (%F) | Reference |
| Rat | Intravenous (iv) | 7.3 mL/min/kg | - | - | - | [4][6] |
| Rat | Oral (po) | - | - | 10 h | 31% | [4][6] |
| Dog | Intravenous (iv) | 6.9 mL/min/kg | - | - | - | [4][6] |
| Dog | Oral (po) | - | - | 31 h | 53% | [4][6] |
Mechanism of Action: Targeting the TRPV4 Signaling Pathway
This compound exerts its pharmacological effects by directly blocking the TRPV4 ion channel, thereby preventing the influx of calcium ions into the cell.[4][5] This action has been shown to be crucial in mitigating pathological conditions driven by TRPV4 activation, such as pulmonary edema associated with heart failure.[1][3][5] The activation of TRPV4, whether by mechanical stimuli, heat, or endogenous ligands, leads to a cascade of intracellular events. In the context of cardiac hypertrophy, TRPV4 activation triggers Ca2+ influx, leading to the phosphorylation and activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[7] This signaling pathway is a key target for the therapeutic effects of this compound.[7]
References
- 1. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. elifesciences.org [elifesciences.org]
The role of GSK2193874 in thermoregulation studies
An In-depth Technical Guide to the Role of GSK2193874 in Thermoregulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1] As a member of the TRP superfamily, the TRPV4 channel is a non-selective cation channel that functions as a polymodal sensor, responding to thermal stimuli (warmth), osmotic pressure, and mechanical stress.[2][3] TRPV4 is widely expressed in both the central nervous system and peripheral tissues, including the hypothalamus, vascular endothelium, and skin, placing it at a critical nexus of thermoregulatory control.[2][3][4]
This technical guide provides an in-depth analysis of this compound as a tool for studying thermoregulation. It consolidates findings from key preclinical studies, details experimental methodologies, and presents the current understanding of the complex signaling pathways involved. A particular focus is placed on the compound's paradoxical effects, which highlight a predominantly central mechanism of action and offer unique opportunities for dissecting thermoregulatory circuits.
Mechanism of Action: Antagonism of the TRPV4 Channel
This compound exerts its effects by directly blocking the TRPV4 ion channel. Under normal physiological conditions, particularly at temperatures between ~27–35°C, the TRPV4 channel is constitutively active, allowing an influx of Ca²⁺ into the cell.[2][3] This calcium influx serves as a second messenger, initiating various downstream signaling cascades. By binding to the channel, this compound prevents this ion influx, thereby inhibiting the cellular responses to thermal, osmotic, and mechanical stimuli. The ability of this compound to cross the blood-brain barrier allows it to modulate both central and peripheral TRPV4 channels, making it a comprehensive tool for in vivo studies.[2]
The Dual Role of TRPV4 in Thermoregulation
The physiological effects of blocking TRPV4 are complex due to the channel's distinct roles in the central nervous system and the periphery.
Peripheral TRPV4: Vasodilation
In peripheral tissues, particularly the vascular endothelium, activation of TRPV4 leads to vasodilation.[2] This is a key mechanism for heat dissipation. Therefore, antagonism of these peripheral channels would be expected to cause vasoconstriction, reduce blood flow to the skin, and consequently increase core body temperature.
Central TRPV4: Hypothalamic Control
TRPV4 is expressed in the preoptic area (POA) of the hypothalamus, the primary center for thermoregulation in the brain.[4][5] Here, warm-sensitive neurons utilize ion channels to detect changes in brain and core body temperature. Studies involving direct administration of a TRPV4 antagonist into the POA of rats resulted in an increase in core body temperature, suggesting that central TRPV4 channels play a crucial role in promoting heat loss responses.[4] Blockade of these central channels is hypothesized to "blind" the hypothalamus to warm stimuli, leading to an inappropriate activation of heat conservation or a failure to activate heat dissipation mechanisms.
In Vivo Effects of this compound on Thermoregulation
Studies using systemic administration of this compound have revealed unexpected and insightful effects on thermoregulation, primarily pointing to a dominant central mechanism of action.
Paradoxical Effect on Tail Blood Flow
Contrary to the expected peripheral effect of vasoconstriction, systemic administration of this compound in mice was found to significantly increase tail blood flow across a range of ambient temperatures (31°C to 36°C).[2][6] The rodent tail is a primary organ for heat dissipation, analogous to human skin.[2][6] This increase in vasodilation, a heat-loss mechanism, suggests that the central blockade of TRPV4 in the hypothalamus overrides the peripheral effects. The proposed mechanism is that by blocking warm-sensing neurons in the POA, this compound tricks the central nervous system into initiating a heat-dissipation response via tail vasodilation.
Effects on Core Body Temperature
The effect of TRPV4 antagonists on core body temperature is nuanced and appears to be dependent on the specific compound and experimental conditions.
-
This compound: In the key study demonstrating increased tail blood flow, systemic administration of this compound did not produce a statistically significant change in the core body temperature of the mice.[2]
-
Other Antagonists (HC-067047): In contrast, studies with another TRPV4 antagonist, HC-067047, showed a definitive increase in core body temperature in rats, but this effect was notably dependent on the ambient temperature, occurring at 26°C and 30°C but not at 22°C or 32°C.[2][5]
-
Pathological Conditions: In a murine model of heatstroke, treatment with this compound at the onset of heatstroke "reduced the reduction of core temperature," indicating a modulatory role under hyperthermic stress conditions rather than a direct hyperthermic effect in healthy animals.[7]
This discrepancy suggests that while central TRPV4 blockade consistently alters thermoregulatory effectors (like tail vasodilation), the net effect on core body temperature may be null under normal conditions, possibly due to compensatory mechanisms or the compound's specific profile.
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies involving TRPV4 antagonists.
Table 1: Effect of Systemic this compound on Cardiovascular Parameters in Mice Data extracted from a study in lightly sedated CD1 mice.[2]
| Parameter | Ambient Temperature | Treatment | Result | Statistical Significance |
| Tail Blood Flow | 31°C - 36°C | This compound (300 µg/kg, i.p.) | Statistically significant increase vs. control | p ≤ 0.05 |
| Mean Arterial Pressure (MAP) | 31°C - 36°C | This compound (300 µg/kg, i.p.) | No significant effect vs. control | p > 0.05 |
| Heart Rate (HR) | 31°C - 36°C | This compound (300 µg/kg, i.p.) | No significant effect vs. control | p > 0.05 |
Table 2: Effect of TRPV4 Antagonists on Core Body Temperature in Rodents
| Compound | Species | Administration Route | Key Finding | Reference |
| This compound | Mouse | Systemic (i.p.) | No significant change in core body temperature under normal conditions. | [2] |
| HC-067047 | Rat | Systemic (i.v.) | Increased core body temperature at ambient temperatures of 26°C and 30°C. | [2][5] |
| RN1734 | Rat | Central (Intra-POA) | Increased core body temperature. | [4] |
Experimental Protocols
This section details a representative protocol for assessing the thermoregulatory effects of this compound in a rodent model.
Animal Model and Acclimation
-
Species: Adult male CD1 mice or Sprague-Dawley rats are commonly used.
-
Housing: Animals should be individually housed in a temperature-controlled environment (e.g., 22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow animals to acclimate to housing conditions for at least one week prior to experimentation. Handle animals daily to minimize handling stress on the day of the experiment.
-
Surgical Preparation (for Telemetry): For continuous core body temperature monitoring, surgically implant radiotelemetry probes into the peritoneal cavity. Allow a recovery period of at least one week post-surgery.
Drug Preparation and Administration
-
Vehicle: Prepare a vehicle solution, for example, 1% Dimethyl Sulfoxide (DMSO) in sterile saline.
-
This compound Solution: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration to achieve a target dose (e.g., 300 µg/kg).
-
Administration: Administer the compound or vehicle control via intraperitoneal (i.p.) injection. The recommended injection site is the lower right abdominal quadrant to avoid injury to the cecum and urinary bladder. Use a 25-27 gauge needle for mice.
Physiological Measurements
-
Core Body Temperature:
-
Method: Use implantable radiotelemetry probes for continuous, stress-free monitoring.
-
Procedure: Record a stable baseline body temperature for at least 60 minutes before injection. Following administration, continue to record temperature at regular intervals (e.g., every 5-15 minutes) for several hours.
-
-
Tail Blood Flow (Heat Dissipation):
-
Method: Use a non-invasive volume pressure recording (VPR) system with a tail cuff (plethysmography).
-
Procedure: Lightly sedate the animal (e.g., with midazolam) to minimize movement artifacts. Place the animal in a temperature-controlled chamber. After an acclimatization period, record baseline tail blood flow. Administer this compound or vehicle and record measurements at various ambient temperatures (e.g., in 1°C increments from 31°C to 36°C).
-
Data Analysis
-
Calculate the change in body temperature (ΔT) from the pre-injection baseline for each animal at each time point.
-
Analyze tail blood flow data as a function of ambient temperature and treatment group.
-
Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to compare the effects of this compound to the vehicle control group. A p-value of < 0.05 is typically considered significant.
Visualization of Pathways and Workflows
Proposed Signaling Pathway of this compound in Thermoregulation
Caption: Central vs. Peripheral action of this compound in thermoregulation.
Experimental Workflow for an In Vivo Thermoregulation Study
Caption: Workflow for in vivo thermoregulation studies using this compound.
Conclusion and Future Directions
This compound is a critical pharmacological tool for investigating the role of the TRPV4 channel in thermoregulation. The evidence strongly indicates that its primary effects in vivo are mediated through the central nervous system, specifically by antagonizing TRPV4 channels in the preoptic area of the hypothalamus. The resulting paradoxical increase in tail vasodilation in mice, without a significant change in core body temperature, highlights the complexity of central thermoregulatory control.
For researchers, this compound offers a unique opportunity to functionally separate central thermoregulatory command from peripheral effector mechanisms. Future studies should aim to:
-
Clarify the precise neuronal circuits in the hypothalamus that are modulated by this compound.
-
Investigate the potential compensatory mechanisms that maintain core body temperature stability despite significant changes in peripheral blood flow.
-
Explore the dose-response relationship of this compound's effects on both central and peripheral readouts of thermoregulation.
By leveraging the unique properties of this compound, the scientific community can further unravel the intricate neural and molecular pathways that govern thermal homeostasis.
References
- 1. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic application of the transient receptor potential vanilloid-type 4 antagonist this compound induces tail vasodilation in a mouse model of thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of TRP Channels in Thermosensation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Participation of preoptic area TRPV4 ion channel in regulation of body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound treatment at heatstroke onset reduced cell apoptosis in heatstroke mice - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK2193874: A Deep Dive into its Effects on the Vascular Endothelium
A Technical Guide for Researchers and Drug Development Professionals
Introduction
GSK2193874 is a potent and selective, orally active antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3][4] This technical guide provides a comprehensive overview of the effects of this compound on the vascular endothelium, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The information presented is intended for researchers, scientists, and professionals involved in drug development and cardiovascular research.
TRPV4 channels are non-selective cation channels permeable to Ca2+ that are activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands.[2] In the vascular endothelium, TRPV4 plays a crucial role in regulating vascular tone, permeability, and inflammation.[2][5][6] Dysregulation of TRPV4 activity has been implicated in several cardiovascular pathologies, including pulmonary edema associated with heart failure.[2][7] this compound has emerged as a valuable pharmacological tool to investigate the physiological and pathological roles of TRPV4 and as a potential therapeutic agent for conditions characterized by endothelial dysfunction.
Core Mechanism of Action
This compound exerts its effects by directly blocking the TRPV4 ion channel, thereby inhibiting the influx of calcium (Ca2+) into endothelial cells.[7][8] This action prevents the downstream signaling events that lead to endothelial cell contraction, disruption of cell-cell junctions, and increased vascular permeability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GSK 2193874 | TRPV Channels | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. An orally active TRPV4 channel blocker prevents and resolves pulmonary edema induced by heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
The Selectivity Profile of GSK2193874: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2193874 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3] As a critical mediator of cellular responses to osmotic and mechanical stimuli, TRPV4 has emerged as a promising therapeutic target for a range of conditions, including pulmonary edema associated with heart failure.[1][3] This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to support further research and development efforts.
Data Presentation: Potency and Selectivity of this compound
The inhibitory activity of this compound has been characterized against its primary target, TRPV4, as well as a panel of other related ion channels. The following tables summarize the available quantitative data on its potency and selectivity.
Table 1: Potency of this compound against TRPV4
| Target | Species | Assay Type | IC50 (nM) | Reference |
| TRPV4 | Human | FLIPR | 40 | [4] |
| TRPV4 | Rat | FLIPR | 2 | [4] |
Table 2: Selectivity of this compound against other TRP Channels
| Off-Target | Assay Type | IC50 (µM) | Reference |
| TRPV1 | Functional Assay | > 25 | [2][5] |
| TRPA1 | Functional Assay | > 25 | [2][5] |
| TRPC3 | Functional Assay | > 25 | [2][5] |
| TRPC6 | Functional Assay | > 25 | [2][5] |
| TRPM8 | Functional Assay | > 25 | [2][5] |
Off-Target Liability Screening:
A broader assessment of the selectivity of this compound was conducted using a comprehensive panel of assays. While the specific quantitative results from this broad panel screening by CEREP have been mentioned in the literature, the detailed dataset is not publicly available.[5] It is reported that this compound is selective over a panel of approximately 200 human receptors, channels, and enzymes.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited for the characterization of this compound.
Fluorometric Imaging Plate Reader (FLIPR) Assay for TRPV4 Antagonism
This assay is a high-throughput method used to measure changes in intracellular calcium concentration following channel activation.
Objective: To determine the potency of this compound in inhibiting TRPV4-mediated calcium influx.
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing either human or rat TRPV4.
Materials:
-
HEK293 cells expressing hTRPV4 or rTRPV4
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
TRPV4 agonist (e.g., GSK1016790A)
-
This compound
-
FLIPR instrument
Procedure:
-
Cell Plating: Seed the TRPV4-expressing HEK293 cells into the poly-D-lysine coated microplates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: The following day, remove the culture medium and load the cells with the calcium indicator dye (e.g., Fluo-4 AM mixed with Pluronic F-127 in assay buffer). Incubate for approximately 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the antagonist solutions to the cell plate and incubate for a predetermined period (e.g., 10-20 minutes) to allow for compound binding.
-
Agonist Stimulation and Signal Detection: Place the cell plate into the FLIPR instrument. Initiate the recording of fluorescence intensity. After establishing a baseline reading, add a specific concentration of the TRPV4 agonist (e.g., EC80 concentration of GSK1016790A) to all wells.
-
Data Analysis: The fluorescence signal, indicative of intracellular calcium levels, is recorded over time. The inhibitory effect of this compound is determined by measuring the reduction in the agonist-induced fluorescence signal. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Below is a graphical representation of the experimental workflow.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in individual cells.
Objective: To confirm the inhibitory effect of this compound on TRPV4 channel currents.
Cell Line: HEK293 cells expressing human TRPV4.
Materials:
-
HEK293 cells expressing hTRPV4 cultured on glass coverslips
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4)
-
Internal (pipette) solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP; pH adjusted to 7.2)
-
TRPV4 agonist (e.g., GSK1016790A)
-
This compound
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass pipettes
Procedure:
-
Cell Preparation: Place a coverslip with adherent TRPV4-expressing HEK293 cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Under microscopic guidance, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply voltage ramps or steps to elicit ion channel currents.
-
Compound Application: Perfuse the cell with the external solution containing the TRPV4 agonist to activate the channel and record the resulting current. Subsequently, co-perfuse with the agonist and this compound to measure the extent of current inhibition.
-
Data Analysis: Analyze the recorded currents to determine the percentage of inhibition caused by this compound.
Below is a diagram illustrating the logical flow of a whole-cell patch-clamp experiment.
Mandatory Visualization: TRPV4 Signaling Pathway
Activation of the TRPV4 channel leads to an influx of calcium ions, which in turn triggers a cascade of downstream signaling events. The following diagram illustrates a simplified representation of some of the key pathways initiated by TRPV4 activation.
References
- 1. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. An orally active TRPV4 channel blocker prevents and resolves pulmonary edema induced by heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In-Vivo Rat Studies with GSK2193874
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-vivo use of GSK2193874, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, in rat models. The provided protocols are based on publicly available data and are intended to serve as a guide for designing and executing preclinical studies.
Introduction
This compound is an orally active and selective blocker of the TRPV4 cation channel.[1][2] TRPV4 channels are implicated in a variety of physiological processes, including the regulation of vascular tone, pulmonary fluid balance, and sensory neuron function.[1][2] Inhibition of TRPV4 by this compound has shown therapeutic potential in preclinical models of pulmonary edema associated with heart failure.[1][3] These notes provide key data and experimental protocols for the in-vivo application of this compound in rats.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound relevant to in-vivo rat studies.
Table 1: In-Vitro Potency of this compound
| Parameter | Species | IC50 | Reference |
| TRPV4 Inhibition | Rat | 2 nM | [4] |
| TRPV4 Inhibition | Human | 40 nM | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route of Administration | Value | Units | Reference |
| Clearance (CL) | Intravenous (iv) | 7.3 | mL/min/kg | [1][5][6] |
| Half-life (t½) | Oral (po) | 10 | hours | [1][5][6] |
| Oral Bioavailability (%F) | Oral (po) | 31 | % | [1][5][6] |
Table 3: Dosing Information for In-Vivo Rat Studies
| Study Type | Dose | Route of Administration | Vehicle | Reference |
| Cardiovascular Safety | Up to 30 | mg/kg | Not specified | [1][6] |
| Osmotic Challenge | 30 | mg/kg/day | 6% Cavitron | [6] |
| Osteoarthritis Pain | Not specified | Oral | Not specified | [7] |
Signaling Pathway
This compound exerts its pharmacological effect by directly inhibiting the TRPV4 ion channel. This channel, when activated by various stimuli such as mechanical stress, heat, or endogenous ligands, allows the influx of calcium ions (Ca²⁺) into the cell. This influx triggers a cascade of downstream signaling events. By blocking the channel, this compound prevents this initial Ca²⁺ influx and the subsequent cellular responses.
References
- 1. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSK 2193874 | TRPV Antagonists: R&D Systems [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK2193874 in Cultured Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2193874 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel implicated in a variety of physiological processes.[1][2] In endothelial cells, TRPV4 channels are key regulators of calcium (Ca²⁺) influx, which in turn governs critical cellular functions such as vascular tone, permeability, and barrier integrity.[3][4][5] Pharmacological inhibition of TRPV4 by this compound offers a valuable tool for investigating the role of this channel in endothelial pathobiology and for the development of novel therapeutics targeting diseases associated with endothelial dysfunction.[6]
Activation of TRPV4 channels in endothelial cells, for instance by the agonist GSK1016790A, can lead to cellular contraction, disruption of the endothelial monolayer, and increased permeability.[1][7] this compound effectively counteracts these effects by blocking the initial Ca²⁺ influx through the TRPV4 channel.[2] These application notes provide detailed protocols for utilizing this compound in cultured endothelial cells to study its effects on barrier function, proliferation, migration, and intracellular calcium signaling.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound on TRPV4 channels from different species. This data is crucial for determining the effective concentration range for in vitro experiments.
| Target | Assay Type | Reported IC₅₀ | Reference |
| Human TRPV4 (hTRPV4) | FLIPR Assay (HEK293 cells) | 40 nM | [1] |
| Rat TRPV4 (rTRPV4) | FLIPR Assay (HEK293 cells) | 2 nM | [1] |
Experimental Protocols
Preparation and Storage of this compound Stock Solution
Proper preparation and storage of this compound are critical for maintaining its activity and ensuring reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, for 1 mg of this compound (Molecular Weight: 691.62 g/mol ), add 144.5 µL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term storage (up to a few days), 4°C is acceptable.
Endothelial Cell Barrier Function Assay (Transendothelial Electrical Resistance - TEER)
This protocol measures the integrity of the endothelial monolayer by assessing its electrical resistance. This compound is used to prevent the disruption of barrier function induced by a TRPV4 agonist.
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
TEER measurement system (e.g., EVOM2™)
-
GSK1016790A (TRPV4 agonist)
-
This compound stock solution
Protocol:
-
Seed endothelial cells onto the Transwell® inserts at a density that allows for the formation of a confluent monolayer within 2-3 days.
-
Culture the cells, changing the medium as required, until a stable, high TEER value is achieved, indicating a mature barrier.
-
On the day of the experiment, pre-treat the endothelial monolayers with this compound at desired final concentrations (e.g., 10 nM, 100 nM, 1 µM) by adding the compound to both the apical and basal chambers. A vehicle control (DMSO) should be included. Incubate for 30-60 minutes.
-
Following pre-treatment, add the TRPV4 agonist GSK1016790A (e.g., 10-30 nM) to the apical chamber to induce barrier disruption.
-
Measure TEER at regular intervals (e.g., every 15-30 minutes) for several hours to monitor the effect of this compound on agonist-induced barrier dysfunction.
-
Normalize the TEER values to the initial reading before treatment.
Endothelial Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell proliferation based on the metabolic activity of the cells. This compound can be used to investigate the role of TRPV4 channels in endothelial cell proliferation.
Materials:
-
Cultured endothelial cells
-
96-well cell culture plates
-
Endothelial cell growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed endothelial cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation relative to the vehicle control.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of endothelial cells through a porous membrane. This compound can be used to study the involvement of TRPV4 in this process.
Materials:
-
Cultured endothelial cells
-
Boyden chamber apparatus with porous inserts (e.g., 8 µm pore size)
-
Chemoattractant (e.g., VEGF or FGF-2)
-
Serum-free endothelial cell basal medium
-
This compound stock solution
-
Staining solution (e.g., Diff-Quik™)
Protocol:
-
Pre-coat the underside of the Boyden chamber inserts with an appropriate extracellular matrix protein (e.g., gelatin or fibronectin) to promote cell attachment.
-
In the lower chamber, add serum-free medium containing a chemoattractant.
-
In the upper chamber, seed a suspension of endothelial cells in serum-free medium.
-
Add this compound at desired concentrations (e.g., 10 nM to 1 µM) to the upper chamber along with the cells. Include a vehicle control.
-
Incubate the chamber for 4-6 hours at 37°C to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Count the number of migrated cells in several fields of view under a microscope.
Intracellular Calcium Imaging Assay
This protocol allows for the real-time measurement of intracellular calcium concentration changes in response to stimuli, using a fluorescent calcium indicator. This compound is used to block TRPV4-mediated calcium entry.
Materials:
-
Cultured endothelial cells grown on glass coverslips
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
TRPV4 agonist (e.g., GSK1016790A)
-
This compound stock solution
-
Fluorescence microscope with an imaging system
Protocol:
-
Load the endothelial cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-45 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 20 minutes at room temperature.
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Obtain a baseline fluorescence reading.
-
Pre-incubate the cells with this compound (e.g., 100 nM) by adding it to the perfusion buffer for 5-10 minutes.
-
Stimulate the cells with a TRPV4 agonist (e.g., 10-30 nM GSK1016790A) in the continued presence of this compound.
-
Record the changes in fluorescence intensity over time. For Fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is used to determine the intracellular calcium concentration.
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of TRPV4 activation and its inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Endothelial TRPV4 channels and vasodilator reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial TRPV4 channels modulate vascular tone by Ca2+‐induced Ca2+ release at inositol 1,4,5‐trisphosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV4 channel activation induces the transition of venous and arterial endothelial cells toward a pro‐inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK2193874 in Mouse Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2193874 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1] Upregulation and activation of TRPV4 are implicated in the pathogenesis of heart failure, contributing to cardiac hypertrophy, fibrosis, and pulmonary edema.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical mouse models of heart failure, including dosage information, methodologies for inducing heart failure, and protocols for assessing key outcomes.
Data Presentation
Table 1: this compound Dosage in Mouse Models of Heart Failure
| Heart Failure Model | Mouse Strain | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Myocardial Infarction | C57BL/6 | 60 mg/kg/day | Oral Gavage | 14 days | Prevents and resolves pulmonary edema, improves arterial oxygen tension and survival. | [4] |
| Transverse Aortic Constriction (TAC) | C57BL/6 | 10 mg/kg/day | Intragastric | 4 weeks | Attenuated cardiac hypertrophy, dysfunction, fibrosis, and inflammation. | [3] |
| Acute Aortic Banding | Sprague-Dawley Rat* | 30 mg/kg | Oral Gavage | Single dose | Inhibited the formation of pulmonary edema and restored arterial oxygen tension. | [4] |
*Note: While this study was conducted in rats, the dosage and model are relevant for designing similar experiments in mice.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., 6% Captisol® or a solution of 1% DMSO in sterile saline)[4][5]
-
Sterile water for injection
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (20-22 gauge for mice)[6]
-
Syringes
Procedure:
-
Preparation of Vehicle:
-
For a 6% Captisol® solution, dissolve the appropriate amount of Captisol® powder in sterile water.
-
For a 1% DMSO solution, mix 1 part DMSO with 99 parts sterile saline.[5]
-
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. The maximum recommended oral gavage volume for mice is 10 ml/kg.[6]
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution and create a uniform suspension.
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to determine the appropriate length for gavage needle insertion.[6]
-
Insert the gavage needle into the left side of the animal's mouth, in the gap between the incisors and molars.[6]
-
Gently advance the needle along the roof of the mouth and down the esophagus. Do not force the needle. [6]
-
Slowly administer the this compound suspension.[6]
-
Withdraw the needle slowly and return the animal to its cage.[6]
-
Monitor the animal for at least 10 minutes post-administration for any signs of distress.[6]
-
Protocol 2: Induction of Heart Failure via Myocardial Infarction (MI) by Left Anterior Descending (LAD) Artery Ligation
Materials:
-
Anesthesia (e.g., isoflurane)[7]
-
Surgical microscope
-
Rodent ventilator
-
ECG monitoring system
-
Heating pad
-
Surgical instruments (scissors, forceps, needle holder, retractors)
-
Sterile gauze and swabs
-
Antiseptic solution (e.g., povidone-iodine) and 70% ethanol
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance).[7]
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Shave the chest area and disinfect with antiseptic solution and ethanol.
-
Intubate the mouse and connect it to a rodent ventilator.[7]
-
Attach ECG electrodes to monitor cardiac activity.
-
-
Surgical Procedure:
-
Make a left lateral thoracotomy in the fourth intercostal space to expose the heart.[7]
-
Gently retract the ribs to visualize the left ventricle.
-
Carefully remove the pericardium to expose the LAD coronary artery, which is typically visible between the pulmonary artery and the left auricle.[7]
-
Pass a 7-0 or 8-0 silk suture under the LAD, approximately 2-3 mm from its origin.[7][8]
-
Tie a firm knot to permanently ligate the artery. Successful ligation will be indicated by a pale appearance of the anterior wall of the left ventricle.[8]
-
-
Closure and Recovery:
-
Close the chest wall in layers using appropriate suture material.
-
Evacuate any air from the thoracic cavity to prevent pneumothorax.
-
Close the skin incision.
-
Discontinue anesthesia and allow the mouse to recover on a heating pad.
-
Administer appropriate post-operative analgesia as per institutional guidelines.
-
Protocol 3: Induction of Heart Failure via Pressure Overload by Transverse Aortic Constriction (TAC)
Materials:
-
Same as for MI surgery, with the addition of a blunted 27-gauge needle.[9]
Procedure:
-
Anesthesia and Preparation:
-
Follow the same initial steps for anesthesia and surgical preparation as in the MI protocol.
-
-
Surgical Procedure:
-
Make a suprasternal incision to expose the aortic arch.
-
Carefully dissect the thymus and surrounding fatty tissue to visualize the transverse aorta.
-
Pass a 6-0 or 7-0 silk suture under the aortic arch between the innominate and left common carotid arteries.[9]
-
Place a blunted 27-gauge needle parallel to the aorta.[9]
-
Tie a secure knot around both the aorta and the needle.
-
Quickly remove the needle to create a constriction of a defined diameter.[9]
-
-
Closure and Recovery:
-
Follow the same closure and recovery procedures as in the MI protocol.
-
Protocol 4: Assessment of Pulmonary Edema using Magnetic Resonance Imaging (MRI)
Materials:
-
Small animal MRI system
-
Anesthesia (isoflurane)
-
Physiological monitoring system (respiration, ECG, temperature)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse with isoflurane.
-
Position the mouse on the MRI-compatible bed and secure it.
-
Connect the physiological monitoring system.
-
-
Image Acquisition:
-
A three-dimensional gradient-echo MRI sequence is recommended for its sensitivity to detect pulmonary edema without contrast agents.[10]
-
Acquire images covering the entire lung volume.
-
Typical imaging parameters may include a short echo time (TE) and repetition time (TR) to minimize motion artifacts.
-
-
Image Analysis:
-
Pulmonary edema is quantified by measuring the magnetic resonance signal-to-noise ratio (SNR) in the lung tissue.[10]
-
An increase in SNR over time or compared to a control group is indicative of fluid accumulation.
-
Specialized software can be used for image segmentation and analysis to determine the volume and distribution of edema.
-
Visualization of Signaling Pathways and Workflows
TRPV4 Signaling in Heart Failure
In the context of heart failure, mechanical stress and neurohumoral activation lead to the upregulation and activation of TRPV4 channels in cardiomyocytes and endothelial cells. This triggers a cascade of downstream signaling events that contribute to the pathophysiology of the disease.
Caption: TRPV4 signaling cascade in heart failure.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a mouse model of heart failure.
Caption: Workflow for in vivo efficacy testing.
References
- 1. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activation of transient receptor potential vanilloid 4 is involved in pressure overload-induced cardiac hypertrophy | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TRPV4 inhibitor/antagonist | CAS 1336960-13-4 | TRPV4 Antagonist | 美国InvivoChem [invivochem.cn]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Pathophysiological Roles of the TRPV4 Channel in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of transient receptor potential vanilloid 4 is involved in pressure overload-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
Preparing GSK2193874 Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of GSK2193874 solutions for use in cell culture experiments. This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, with IC50 values of 40 nM for human TRPV4 and 2 nM for rat TRPV4.[1][2] It is an orally active compound that inhibits Ca2+ influx through TRPV4 channels.[2] These protocols outline the necessary steps for dissolving, storing, and diluting this compound to ensure consistent and reliable experimental results. All quantitative data is summarized in tables for ease of reference, and key workflows are illustrated with diagrams.
Physicochemical Properties and Solubility
This compound is a crystalline solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C37H38BrF3N4O | [1][3] |
| Molecular Weight | 691.62 g/mol | [1][3] |
| Appearance | White to light yellow solid | [1] |
| Purity | ≥95% - ≥98% | [2][4][5] |
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, but is sparingly soluble in aqueous buffers.[4] For cell culture applications, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in the cell culture medium.
| Solvent | Solubility | Notes | Reference |
| DMSO | ~14 mg/mL to 100 mg/mL (144.59 mM) | Use of fresh, high-quality DMSO is recommended as it is hygroscopic and absorbed moisture can reduce solubility. Ultrasonic agitation may be required. | [1][4][5][6] |
| Ethanol | ~15 mg/mL to 40 mg/mL | [4][5][6] | |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | For applications requiring lower organic solvent concentrations, a pre-dissolution in ethanol followed by dilution in PBS is an option. Aqueous solutions are not recommended for storage beyond one day. | [4][5] |
Storage and Stability
Proper storage of this compound is crucial to maintain its activity and ensure experimental reproducibility.
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | ≥ 4 years | [4][5] |
| +4°C | 2 years | [1] | |
| In Solvent (Stock Solution) | -80°C | 1 to 2 years | [1][6] |
| -20°C | 1 month to 1 year | [1][6] |
Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes before storage.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 691.62 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Weighing the Compound: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.916 mg of this compound.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C as per the stability data in Table 2.
Preparation of Working Solutions for Cell Culture
This protocol outlines the serial dilution of the stock solution to prepare working solutions for treating cells. It is critical to minimize the final concentration of the organic solvent in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically be kept below 0.5% (v/v), and ideally below 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of cell culture medium.
-
Final Working Solution: Further dilute the intermediate solution or the stock solution to the desired final concentration in the cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. This can be achieved by adding 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) as the this compound-treated samples.
-
Application to Cells: Mix the working solution gently by pipetting and add the appropriate volume to your cell cultures. Ensure even distribution of the compound in the culture vessel.
Visualizations
Signaling Pathway
This compound acts as an antagonist of the TRPV4 ion channel, thereby blocking the influx of calcium ions (Ca2+) into the cell that is mediated by this channel.
Caption: Simplified signaling pathway of this compound action.
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound working solutions for cell culture experiments.
Caption: Workflow for preparing and using this compound in cell culture.
Application in Cell-Based Assays
This compound has been used in various cell-based assays to investigate the role of TRPV4. For example, in human umbilical vein endothelial cells (HUVECs), this compound has been shown to prevent cellular contraction and detachment induced by a TRPV4 agonist.[6][7] In such experiments, concentrations greater than 10 nM were effective.[7] When planning experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Disclaimer: This document is intended for research use only. Please refer to the manufacturer's safety data sheet (SDS) before handling this compound. The provided protocols are for guidance and may require optimization for specific applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK 2193874 | TRPV Channels | Tocris Bioscience [tocris.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK2193874 Administration in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of GSK2193874, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. The following sections detail the compound's mechanism of action, summarize key quantitative data from animal studies, provide established experimental protocols, and visualize relevant biological pathways and workflows.
Mechanism of Action
This compound is an orally active and selective blocker of the TRPV4 cation channel.[1][2][3] TRPV4 is a member of the Transient Receptor Potential (TRP) superfamily of ion channels and is activated by various stimuli, including heat, hypotonicity, and mechanical stress.[2] It is expressed in numerous cell types, including the vascular endothelium of the lung, where it plays a crucial role in regulating the integrity of the alveolar-capillary barrier.[2]
Activation of TRPV4 channels leads to an influx of calcium ions (Ca²⁺), which can trigger a cascade of downstream signaling events.[4] In the context of pulmonary edema, increased pulmonary vascular pressure can activate TRPV4, leading to endothelial contraction, increased permeability, and fluid leakage into the alveolar space.[2][3] By blocking TRPV4, this compound can prevent or reverse these effects, making it a promising therapeutic candidate for conditions associated with pulmonary edema, such as congestive heart failure.[1][2][5]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Species | Assay | IC50 | Reference |
| TRPV4 | Human | Ca²⁺ influx inhibition | 0.04 µM | [1] |
| TRPV4 | Rat | Ca²⁺ influx inhibition | 0.002 µM | [1] |
| TRPV1, TRPA1, TRPC3, TRPC6, TRPM8 | - | - | > 25 µM | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Route of Administration | Clearance (CL) | Half-life (t½) | Oral Bioavailability (%F) | Reference |
| Rat | Intravenous (iv) | 7.3 mL/min/kg | - | - | [1][2] |
| Rat | Oral (po) | - | 10 h | 31% | [1][2] |
| Dog | Intravenous (iv) | 6.9 mL/min/kg | - | - | [1][2] |
| Dog | Oral (po) | - | 31 h | 53% | [1][2] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of TRPV4 activation leading to pulmonary edema and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in preclinical animal models.
Protocol 1: Evaluation of this compound in a Rat Model of Heart Failure-Induced Pulmonary Edema
This protocol is designed to assess the efficacy of this compound in preventing and reversing pulmonary edema in a rat model of heart failure.[5]
1. Animal Model:
-
Induce heart failure in adult male Sprague-Dawley rats via myocardial infarction (e.g., by ligating the left anterior descending coronary artery).
-
Allow animals to recover and develop signs of heart failure over a period of several weeks.
2. Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water).
-
For prophylactic studies, administer this compound orally at a predetermined dose (e.g., 10, 30 mg/kg) prior to the induction of acute pulmonary edema.
-
For treatment studies, administer this compound orally after the development of pulmonary edema.
3. Assessment of Pulmonary Edema:
-
Measure arterial oxygenation (PaO₂) as a primary indicator of pulmonary function.
-
At the end of the study, euthanize the animals and determine the lung wet-to-dry weight ratio to quantify the extent of pulmonary edema.
4. Data Analysis:
-
Compare the PaO₂ levels and lung wet-to-dry weight ratios between vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Investigation of this compound on Thermoregulation in Mice
This protocol details the investigation of this compound's effects on tail blood flow as a measure of thermoregulation in mice.[6][7][8][9]
1. Animals:
-
Use adult male CD1 mice.
2. Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., 1% DMSO in sterile saline).
-
Administer this compound via intraperitoneal (i.p.) injection at a specific dose (e.g., 300 µg/kg).[10]
3. Experimental Procedure:
-
Lightly sedate the mice (e.g., with midazolam) to minimize stress and movement.[10]
-
Measure baseline tail blood flow using a volume pressure recording plethysmograph at a range of ambient temperatures (e.g., 31°C to 36°C).[6]
-
Administer this compound or vehicle.
-
After a predetermined time, repeat the tail blood flow measurements at the same ambient temperatures.
-
Concurrently, heart rate and blood pressure can also be monitored.
4. Data Analysis:
-
Analyze the change in tail blood flow before and after drug administration at each temperature point.
-
Use statistical methods such as a mixed-effects model to assess the significance of the drug's effect on tail blood flow across different temperatures.[6]
Concluding Remarks
This compound has demonstrated significant potential as a selective TRPV4 antagonist in a variety of preclinical models. Its favorable pharmacokinetic profile and efficacy in models of pulmonary edema suggest its therapeutic utility. The provided protocols offer a foundation for further investigation into the pharmacological effects of this compound. Researchers should adhere to institutional animal care and use committee guidelines for all in vivo studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Systemic application of the transient receptor potential vanilloid-type 4 antagonist this compound induces tail vasodilation in a mouse model of thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic application of the transient receptor potential vanilloid-type 4 antagonist this compound induces tail vasodilation in a mouse model of thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Application of GSK2193874 in Calcium Imaging Assays: A Guide for Researchers
Introduction
GSK2193874 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in a variety of physiological processes.[1][2][3] As a calcium-permeable channel, TRPV4 activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i), making it a key target for studying cellular signaling pathways. This compound serves as a valuable pharmacological tool to investigate the role of TRPV4 in these processes by selectively blocking its activity. This document provides detailed application notes and protocols for the use of this compound in calcium imaging assays, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is an orally active and selective blocker of the TRPV4 ion channel.[4] It effectively inhibits the influx of calcium through TRPV4 channels, thereby preventing the downstream signaling events initiated by channel activation.[2][4][5] Its high potency and selectivity make it an excellent tool for dissecting the specific contributions of TRPV4 in complex biological systems.
Quantitative Data
The inhibitory potency of this compound on TRPV4 has been characterized in various in vitro assays. The following tables summarize the key quantitative data for easy reference.
Table 1: Inhibitory Potency (IC50) of this compound
| Target | Species | Assay Type | IC50 | Reference |
| TRPV4 | Human | FLIPR Assay (Fura-4 dye) | 40 nM | [4] |
| TRPV4 | Rat | FLIPR Assay (Fura-4 dye) | 2 nM | [4] |
| TRPV4 | Mouse | Calcium influx assay | 5 nM | [6] |
Table 2: Selectivity Profile of this compound
| Channel | IC50 | Reference |
| TRPV1 | > 25 µM | [5] |
| TRPA1 | > 25 µM | [5] |
| TRPC3 | > 25 µM | [5] |
| TRPC6 | > 25 µM | [5] |
| TRPM8 | > 25 µM | [5] |
Signaling Pathway
Activation of the TRPV4 channel by various stimuli (e.g., hypotonicity, heat, mechanical stress, or chemical agonists like GSK1016790A) leads to an influx of Ca²⁺ into the cell. This increase in intracellular Ca²⁺ can trigger a cascade of downstream signaling events, including the activation of calmodulin, protein kinase C (PKC), and other calcium-dependent enzymes, ultimately leading to various cellular responses. This compound blocks the initial Ca²⁺ influx through the TRPV4 channel, thereby inhibiting these subsequent signaling events.
Figure 1. Inhibition of the TRPV4 signaling pathway by this compound.
Experimental Protocols
This section provides a detailed protocol for a calcium imaging assay to assess the inhibitory effect of this compound on TRPV4 activation in a cell-based, high-throughput format using a fluorescent plate reader (e.g., FLIPR).
Materials
-
Cells: HEK293 cells stably expressing human or rat TRPV4.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM).[7]
-
TRPV4 Agonist: GSK1016790A or another suitable TRPV4 agonist. Prepare a stock solution in DMSO.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-4 AM.[8]
-
Pluronic F-127: To aid in dye loading.[1]
-
Probenecid (optional): To inhibit dye extrusion.[9]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Black, clear-bottom 96-well or 384-well plates.
Experimental Workflow
Figure 2. Workflow for the this compound calcium imaging assay.
Detailed Protocol
1. Cell Seeding: a. Culture TRPV4-expressing HEK293 cells to 80-90% confluency. b. Trypsinize and resuspend the cells in fresh culture medium. c. Seed the cells into a black, clear-bottom 96-well or 384-well plate at an appropriate density (e.g., 20,000-50,000 cells/well for a 96-well plate) to achieve a confluent monolayer on the day of the assay. d. Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
2. Dye Loading: a. Prepare a dye loading solution. For Fluo-4 AM, a typical final concentration is 1-5 µM.[8] b. To prepare the loading solution, first dilute the Fluo-4 AM stock solution (typically 1 mM in DMSO) into assay buffer containing 0.02-0.04% Pluronic F-127 to aid dispersion.[10] If using, add probenecid to the final concentration (e.g., 2.5 mM).[9] c. Remove the culture medium from the cell plate and wash once with assay buffer. d. Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate). e. Incubate the plate at 37°C for 45-60 minutes, protected from light.[10]
3. Pre-incubation with this compound: a. After incubation, remove the dye loading solution and wash the cells twice with assay buffer to remove excess dye. b. Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). c. Add the this compound dilutions to the respective wells. d. Incubate the plate at room temperature or 37°C for 10-20 minutes.[7]
4. Agonist Addition and Fluorescence Measurement: a. Prepare the TRPV4 agonist (e.g., GSK1016790A) solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibitory effects. b. Place the cell plate into a fluorescent plate reader (e.g., FLIPR) equipped with an automated liquid handling system. c. Set the instrument to measure fluorescence at the appropriate wavelengths for the chosen dye (for Fluo-4: excitation ~494 nm, emission ~516 nm).[8] d. Record a baseline fluorescence reading for a few seconds. e. Add the agonist solution to all wells simultaneously. f. Continue to record the fluorescence signal for a period sufficient to capture the peak response and subsequent decay (e.g., 2-5 minutes).
5. Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Normalize the response in each well to the response of the vehicle control wells (0% inhibition) and a positive control for maximal inhibition (e.g., a high concentration of this compound or a non-specific channel blocker) (100% inhibition). c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Conclusion
This compound is a highly valuable tool for investigating the physiological and pathophysiological roles of the TRPV4 channel. Its potency and selectivity allow for precise inhibition of TRPV4-mediated calcium influx. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this compound in calcium imaging assays to further elucidate the function of this important ion channel in various cellular contexts.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. TRPV4 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 7. selleckchem.com [selleckchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. hellobio.com [hellobio.com]
Application Notes and Protocols for Blocking TRPV4-Mediated Currents with GSK2193874
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation.[1] Dysregulation of TRPV4 has been implicated in several pathologies, such as pulmonary edema, heart failure, and pain.[2][3] GSK2193874 is a potent and selective antagonist of TRPV4, making it a valuable tool for investigating the physiological and pathophysiological roles of this ion channel.[4][5] This document provides detailed application notes and protocols for utilizing this compound to block TRPV4-mediated currents in both in vitro and in vivo settings.
Data Presentation
This compound exhibits high potency and selectivity for TRPV4 channels across different species. The following tables summarize the quantitative data on its efficacy and selectivity.
Table 1: Potency of this compound against TRPV4
| Species | Assay Type | IC50 | Reference |
| Human (hTRPV4) | FLIPR Assay (Ca2+ influx) | 40 nM | [6] |
| Rat (rTRPV4) | FLIPR Assay (Ca2+ influx) | 2 nM | [6] |
Table 2: Selectivity Profile of this compound
| Target | Assay Type | IC50 | Reference |
| TRPV1 | Functional Assay | > 25 µM | [6][7] |
| TRPA1 | Functional Assay | > 25 µM | [6][7] |
| TRPC3 | Functional Assay | > 25 µM | [6][7] |
| TRPC6 | Functional Assay | > 25 µM | [6][7] |
| TRPM8 | Functional Assay | > 25 µM | [6][7] |
| hERG | Electrophysiology | 2.3 µM | [3] |
| L-type CaV1.2 | Electrophysiology | 5.9 µM | [3] |
Table 3: In Vivo Pharmacokinetics of this compound
| Species | Administration | Clearance (CL) | Half-life (t1/2) | Oral Bioavailability (%F) | Reference |
| Rat | Intravenous (iv) | 7.3 mL/min/kg | 10 h | 31% | [6][7] |
| Dog | Intravenous (iv) | 6.9 mL/min/kg | 31 h | 53% | [6][7] |
Experimental Protocols
In Vitro Inhibition of TRPV4-Mediated Calcium Influx using a FLIPR Assay
This protocol describes the use of a Fluorometric Imaging Plate Reader (FLIPR) to measure the inhibitory effect of this compound on TRPV4 agonist-induced calcium influx in a recombinant cell line.
Materials:
-
HEK293 cells stably expressing human or rat TRPV4 (HEK-hTRPV4 or HEK-rTRPV4)
-
Cell plating medium (e.g., DMEM/F12 with 10% FBS, Penicillin/Streptomycin)
-
This compound
-
TRPV4 agonist (e.g., GSK1016790A or GSK634775A)
-
Fura-4, AM calcium indicator dye
-
Probenecid
-
Brilliant Black
-
DMSO
-
384-well black-walled, clear-bottom plates
-
FLIPR Tetra or equivalent
Protocol:
-
Cell Plating:
-
Trypsinize and resuspend HEK-TRPV4 cells in cell plating medium to a density of 1.5 x 10^5 cells/mL.
-
Plate 50 µL of the cell suspension into each well of a 384-well plate (7,500 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours to allow for cell adherence.[4]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in an appropriate assay buffer to generate a concentration-response curve (e.g., 11-point curve).
-
Prepare a stock solution of the TRPV4 agonist (e.g., GSK1016790A) in DMSO and dilute to the desired working concentration (EC80) in assay buffer.
-
-
Dye Loading:
-
Remove the cell plating medium from the wells.
-
Add 20 µL of dye loading solution containing Fura-4 AM (2 µM), Probenecid (2.5 mM), and Brilliant Black (0.5 mM) to each well.[4]
-
Incubate the plate at 37°C for 60 minutes.
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first add the this compound dilutions (or vehicle) to the cell plate.
-
Incubate for 10 minutes.[7]
-
The instrument will then add the TRPV4 agonist at its EC80 concentration.
-
Measure the fluorescence signal before and after the addition of the agonist.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in vitro FLIPR-based calcium influx assay.
Electrophysiological Recording of TRPV4 Currents using Patch-Clamp
This protocol outlines the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on TRPV4-mediated currents.
Materials:
-
HEK293 cells expressing TRPV4 or primary cells like Human Umbilical Vein Endothelial Cells (HUVECs)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
Extracellular solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4
-
Intracellular solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2
-
This compound
-
TRPV4 agonist (e.g., GSK1016790A or GSK634775A)
Protocol:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
Mount the coverslip in the recording chamber on the microscope stage.
-
Perfuse the chamber with the extracellular solution.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
-
Whole-Cell Recording:
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Current Measurement:
-
Apply voltage ramps (e.g., from -80 mV to +80 mV) to elicit currents.[7]
-
Establish a stable baseline current.
-
Apply the TRPV4 agonist to the bath to activate TRPV4 channels and record the increase in current.[7]
-
Once a stable activated current is achieved, co-apply this compound with the agonist. This compound can be applied extracellularly (e.g., 1-30 nM) by adding it to the bathing solution.[7]
-
Record the inhibition of the TRPV4-mediated current.
-
-
Data Analysis:
-
Measure the peak outward current at a specific voltage (e.g., +60 mV) before and after the application of this compound.[7]
-
Calculate the percentage of inhibition caused by this compound.
-
Generate concentration-response curves to determine the IC50 if multiple concentrations are tested.
-
Caption: Workflow for the whole-cell patch-clamp electrophysiology protocol.
In Vivo Inhibition of TRPV4 in a Rodent Model
This protocol describes the oral administration of this compound to investigate its effects in a rat model, for example, in a model of heart failure-induced pulmonary edema.
Materials:
-
Adult male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., 6% Cavitron or a suspension in corn oil)[6]
-
Oral gavage needles
-
Equipment for inducing the disease model (e.g., surgical instruments for myocardial infarction)
-
Equipment for measuring experimental readouts (e.g., bronchoalveolar lavage for edema, arterial blood gas analysis)
Protocol:
-
Animal Acclimatization:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
-
This compound Formulation:
-
Administration:
-
Induction of Disease Model:
-
Induce the disease model of interest (e.g., myocardial infarction to induce heart failure and subsequent pulmonary edema).
-
-
Measurement of Outcomes:
-
At the end of the experiment, euthanize the animals and collect relevant tissues or samples.
-
For a pulmonary edema model, this could include measuring lung wet-to-dry weight ratio or performing bronchoalveolar lavage to assess protein content.
-
Arterial oxygenation can also be measured as a functional outcome.[7]
-
-
Data Analysis:
-
Compare the measured outcomes between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Caption: General workflow for an in vivo study using this compound.
Signaling Pathways
TRPV4 Activation and Downstream Signaling
TRPV4 can be activated by a variety of stimuli, including mechanical stress, osmotic changes, and heat.[1] This activation leads to an influx of Ca2+ into the cell, which triggers downstream signaling cascades. In the context of tissue fibrosis, for example, transforming growth factor-beta receptor (TGF-βR) activation can lead to phosphatidylinositol 3-kinase (PI3K) activation, which in turn sensitizes TRPV4. The subsequent Ca2+ influx through TRPV4 can activate Rho/Rho kinases and p38-MAPK, leading to the expression of fibrotic genes.[8]
Caption: Simplified TRPV4 signaling pathway in the context of fibrosis.
References
- 1. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing the TRPV4 Antagonist GSK2193874 in Conjunction with the Agonist GSK1016790A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the combined use of GSK2193874, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, and GSK1016790A, a potent and selective TRPV4 agonist. This combination is a powerful tool for investigating TRPV4-mediated signaling pathways and their physiological and pathophysiological roles.
Introduction to TRPV4, this compound, and GSK1016790A
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is activated by a wide range of stimuli, including heat, mechanical stress, and endogenous lipids.[1] Its activation leads to an influx of calcium ions (Ca²⁺), initiating a cascade of intracellular signaling events.[2] TRPV4 is implicated in numerous physiological processes, including osmoregulation, vascular function, and sensory transduction.[1][3]
-
GSK1016790A is a potent and selective agonist of TRPV4, capable of eliciting Ca²⁺ influx in cells expressing the channel.[4][5][6][7][8] It is a valuable tool for specifically activating TRPV4 to study its downstream effects.
-
This compound is an orally active, potent, and selective antagonist of TRPV4.[9][10][11][12] It effectively blocks Ca²⁺ influx mediated by TRPV4 activation and is highly selective over other TRP channels.[9][10]
The combined use of this agonist-antagonist pair allows for precise modulation of TRPV4 activity, enabling researchers to dissect its role in cellular and systemic functions.
Data Presentation: Quantitative Analysis of this compound and GSK1016790A Activity
The following tables summarize the key quantitative data for this compound and GSK1016790A, facilitating experimental design and data interpretation.
Table 1: Inhibitory Potency (IC50) of this compound against TRPV4
| Species/Cell Line | IC50 (nM) | Assay Conditions |
| Human (hTRPV4) | 40 | Inhibition of GSK634775A-induced calcium influx in HEK293 cells.[9][10][11][12][13] |
| Rat (rTRPV4) | 2 | Inhibition of GSK634775A-induced calcium influx in HEK293 cells.[10][11][12][13] |
| Mouse (mTRPV4) | 5 | Inhibition of GSK634775-induced calcium influx.[14] |
Table 2: Agonist Potency (EC50) of GSK1016790A on TRPV4
| Species/Cell Line | EC50 (nM) | Assay Conditions |
| Human (hTRPV4) | 2.1 | Elicited Ca²⁺ influx in HEK cells.[4][5][6][7][8] |
| Mouse (mTRPV4) | 18 | Elicited Ca²⁺ influx in HEK cells.[4][5][6][7][8] |
| HeLa cells (hTRPV4) | 3.3 | Calcium imaging to determine Ca²⁺ influx.[15] |
| Choroid plexus epithelial cells | 34 | Activation of TRPV4.[8] |
Signaling Pathways and Experimental Visualization
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by GSK1016790A and this compound, as well as a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. TRPV4 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. GSK 2193874 | TRPV Channels | Tocris Bioscience [tocris.com]
- 4. hek293.com [hek293.com]
- 5. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencellonline.com [sciencellonline.com]
- 8. TRPV4 channel activation induces the transition of venous and arterial endothelial cells toward a pro‐inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. static.igem.org [static.igem.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. selleckchem.com [selleckchem.com]
- 13. TRPV4 Antibody (#65893) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. GSK1016790A | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
Application Notes and Protocols for Measuring GSK2193874 Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the blood-brain barrier (BBB) penetration of GSK2193874, a potent and selective TRPV4 antagonist. The following sections offer both in vivo and in vitro methodologies, data presentation guidelines, and visualizations to facilitate experimental design and execution.
Introduction
Evaluating the central nervous system (CNS) penetration of therapeutic candidates is a critical step in drug development for neurological disorders. This compound's potential effects on the CNS necessitate a thorough understanding of its ability to cross the blood-brain barrier. This document outlines key experimental techniques to quantify this penetration.
Quantitative Data Summary
A key parameter for assessing BBB penetration is the brain-to-plasma concentration ratio (Kp). For this compound, a brain-to-plasma ratio of 0.6 has been reported[1][2][3]. It is important to note that this value is based on personal communication cited in the literature and further experimental validation is recommended. The unbound brain-to-plasma concentration ratio (Kp,uu), which accounts for protein binding in both compartments, is considered the most accurate measure of brain penetration and should be determined experimentally[4][5][6].
| Parameter | Value | Species | Method | Reference |
| Brain:Plasma Ratio | 0.6 | Not Specified | Not Specified | [1][2][3] |
In Vivo Methodologies
In vivo techniques provide the most physiologically relevant assessment of BBB penetration by accounting for all the complex transport and metabolic processes within a living organism[7][8].
In Vivo Microdialysis in Rodents
In vivo microdialysis allows for the direct sampling of the unbound drug concentration in the brain's interstitial fluid (ISF), providing a dynamic measure of BBB penetration[9][10].
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Surgical Procedure:
-
Anesthetize the rat (e.g., isoflurane) and place it in a stereotaxic frame.
-
Expose the skull and drill a small hole over the target brain region (e.g., striatum or prefrontal cortex).
-
Implant a guide cannula to the desired coordinates and secure it with dental cement.
-
Insert a dummy cannula to maintain patency and allow the animal to recover for at least 48 hours[11].
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the conscious, freely moving rat in a microdialysis bowl.
-
Remove the dummy cannula and insert a microdialysis probe (e.g., 2-4 mm membrane, 20 kDa MWCO) into the guide cannula[11].
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min) using a syringe pump[7].
-
Allow the system to equilibrate for 1-2 hours to achieve a stable baseline[11].
-
-
This compound Administration and Sample Collection:
-
Administer this compound via the desired route (e.g., intravenous, intraperitoneal).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.
-
Simultaneously, collect blood samples at corresponding time points to determine plasma drug concentrations.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the dialysate and plasma samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the unbound brain concentration (C_u,brain) from the dialysate concentration, corrected for in vitro probe recovery.
-
Determine the unbound plasma concentration (C_u,plasma) from the total plasma concentration and the plasma protein binding fraction.
-
Calculate the Kp,uu as the ratio of the area under the curve (AUC) for the unbound brain concentration to the unbound plasma concentration (AUC_u,brain / AUC_u,plasma).
-
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to determine this compound BBB penetration.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can quantify the distribution of a radiolabeled drug in the brain over time[8][12]. This requires the synthesis of a radiolabeled version of this compound (e.g., with Carbon-11 or Fluorine-18).
Experimental Protocol:
-
Radiolabeling: Synthesize [¹¹C]this compound or [¹⁸F]this compound with high radiochemical purity and specific activity.
-
Animal Preparation:
-
Anesthetize the subject (e.g., non-human primate or rodent) and place it in the PET scanner.
-
An arterial line may be inserted for blood sampling to determine the arterial input function.
-
-
Radiotracer Injection and PET Scan:
-
Administer a bolus injection of the radiolabeled this compound intravenously.
-
Acquire dynamic PET scan data over a period of, for example, 90-120 minutes.
-
-
Arterial Blood Sampling:
-
Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) in the brain (e.g., cortex, striatum, cerebellum) and a reference region (e.g., a region with low specific binding).
-
Generate time-activity curves (TACs) for each ROI.
-
-
Kinetic Modeling:
-
Apply appropriate pharmacokinetic models (e.g., two-tissue compartment model) to the TACs and the arterial input function to estimate the volume of distribution (V_T) in the brain.
-
The brain-to-plasma ratio can be derived from these kinetic parameters.
-
Logical Flow for PET Imaging Study
Caption: Key steps in a PET imaging study to quantify this compound BBB penetration.
In Vitro Methodologies
In vitro models of the BBB are useful for higher-throughput screening and for mechanistic studies of drug transport[13][14].
Co-culture Blood-Brain Barrier Model
This model utilizes primary brain endothelial cells co-cultured with astrocytes to mimic the cellular environment of the BBB[15][16].
Experimental Protocol:
-
Cell Culture:
-
Isolate primary brain microvascular endothelial cells (BMECs) and astrocytes from neonatal rats or mice.
-
Culture the cells in their respective specialized media.
-
-
Transwell Setup:
-
Coat the apical side of a Transwell insert (e.g., 0.4 µm pore size) with an extracellular matrix protein like collagen.
-
Seed astrocytes on the basolateral side of the inverted insert.
-
After attachment, place the insert in a well plate and seed the BMECs on the apical side[15].
-
Allow the co-culture to establish and form tight junctions, which can be monitored by measuring the transendothelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Once a stable and high TEER value is achieved, replace the medium in the apical chamber with a medium containing a known concentration of this compound.
-
At various time points (e.g., 15, 30, 60, 120 minutes), take samples from the basolateral chamber.
-
Also, include a marker of paracellular permeability (e.g., Lucifer yellow or fluorescein) in the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound and the permeability marker in the basolateral samples using LC-MS/MS and a fluorescence plate reader, respectively.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (P_app) for this compound.
-
Transendothelial Electrical Resistance (TEER) Measurement
TEER is a quantitative measure of the integrity of the tight junctions in the in vitro BBB model[17][18][19]. A decrease in TEER in the presence of a compound may indicate a disruption of the barrier.
Experimental Protocol:
-
Establish Co-culture Model: Prepare the co-culture BBB model in Transwell inserts as described above.
-
TEER Measurement:
-
Use an epithelial voltohmmeter with "chopstick" electrodes (e.g., EVOM2).
-
Sterilize the electrodes with ethanol and rinse with sterile culture medium before use[20].
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes do not touch the cell monolayer.
-
Record the resistance reading (in Ω).
-
-
Treatment with this compound:
-
After obtaining a baseline TEER reading, add this compound to the apical chamber at various concentrations.
-
Measure the TEER at different time points after the addition of the compound.
-
-
Data Calculation:
-
Subtract the resistance of a blank Transwell insert (without cells) from the measured resistance.
-
Multiply the resulting value by the surface area of the Transwell membrane to obtain the TEER in Ω·cm²[20].
-
Compare the TEER values of the this compound-treated wells to the vehicle control wells.
-
In Vitro BBB Model Workflow
Caption: Workflow for the in vitro co-culture BBB model and permeability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Systemic application of the transient receptor potential vanilloid-type 4 antagonist this compound induces tail vasodilation in a mouse model of thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of plasma and brain unbound fractions to assess the extent of brain distribution of 34 drugs: comparison of unbound concentration ratios to in vivo p-glycoprotein efflux ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sciforum : Event management platform [sciforum.net]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Imaging blood-brain barrier function by using positron emission tomography to evaluate drug penetration into the brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. PET Radiotracers: crossing the blood-brain barrier and surviving metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro model of the blood-brain barrier established by co-culture of primary cerebral microvascular endothelial and astrocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Frontiers | A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells [frontiersin.org]
- 17. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of Transendothelial Electrical Resistance in Blood-Brain Barrier Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cellqart.com [cellqart.com]
- 20. medicine.umich.edu [medicine.umich.edu]
Application Notes and Protocols: GSK2193874 for the Investigation of Neuro-Immune Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2193874 is a potent, selective, and orally active antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3][4] TRPV4 is a polymodal sensor, activated by a variety of stimuli including heat, mechanical stress, and endogenous ligands, and is expressed in numerous cell types critical to neuro-immune communication, including sensory neurons, vascular endothelium, and immune cells.[2][5] These characteristics make this compound a valuable pharmacological tool for elucidating the role of TRPV4 in the complex interplay between the nervous and immune systems.
Recent research has highlighted the significance of TRP channels as key players in neuro-immune interactions, acting as sensors and signal transducers in processes such as neurogenic inflammation, pain, and immune cell modulation.[6] While much of the focus has been on TRPV1, the widespread expression and function of TRPV4 suggest its involvement in these pathways, presenting a promising area of investigation.[7][8] These application notes provide an overview of this compound and detailed protocols for its use in studying neuro-immune interactions.
Mechanism of Action
This compound functions by selectively blocking the TRPV4 ion channel, thereby inhibiting the influx of Ca2+ in response to channel activation. This antagonism prevents the downstream signaling cascades that are triggered by TRPV4-mediated calcium entry. The selectivity of this compound for TRPV4 over other TRP channels, such as TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8, ensures targeted investigation of TRPV4-specific functions.[1]
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Species | Assay | IC50 | Reference |
| TRPV4 | Human | Ca2+ influx (FLIPR) | 40 nM | [1][9] |
| TRPV4 | Rat | Ca2+ influx (FLIPR) | 2 nM | [1][9] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Clearance (CL) | Half-life (t1/2) | Oral Bioavailability (%F) | Reference |
| Rat | Intravenous (iv) | 7.3 mL/min/kg | - | - | [1] |
| Rat | Oral (po) | - | 10 h | 31% | [1] |
| Dog | Intravenous (iv) | 6.9 mL/min/kg | - | - | [1] |
| Dog | Oral (po) | - | 31 h | 53% | [1] |
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed TRPV4 Signaling in Neuro-Immune Interactions
Caption: Proposed mechanism of TRPV4-mediated neuro-immune crosstalk and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for In Vitro Co-culture Model
Caption: Workflow for investigating neuro-immune interactions in a DRG neuron and mast cell co-culture system.
Experimental Protocols
Protocol 1: In Vitro Investigation of Neuro-Immune Signaling in a Neuron-Mast Cell Co-culture
Objective: To determine if this compound can block TRPV4-mediated activation of sensory neurons and subsequent mast cell degranulation.
Materials:
-
Primary dorsal root ganglia (DRG) neurons (from rat or mouse)
-
Mast cell line (e.g., RBL-2H3) or bone marrow-derived mast cells
-
Cell culture media and supplements
-
This compound (dissolved in DMSO)
-
TRPV4 agonist (e.g., GSK1016790A)
-
ELISA kits for neuropeptides (CGRP, Substance P) and mast cell mediators (histamine, TNF-α)
-
Calcium imaging reagents (e.g., Fura-2 AM)
-
Microplate reader, fluorescence microscope
Procedure:
-
Cell Culture:
-
Isolate and culture DRG neurons according to standard protocols.
-
Culture mast cells in appropriate media.
-
For co-culture, plate DRG neurons and allow them to adhere and extend neurites. Then, add mast cells to the culture.
-
-
Treatment:
-
Prepare working solutions of this compound and GSK1016790A in culture media. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-incubate the co-cultures with this compound (e.g., 100 nM) or vehicle for 30 minutes.
-
Stimulate the cells with a TRPV4 agonist (e.g., 10-100 nM GSK1016790A) for the desired time (e.g., 15-30 minutes for acute responses).
-
-
Analysis:
-
Mediator Release: Collect the culture supernatant and perform ELISAs to quantify the concentration of neuropeptides and mast cell mediators.
-
Calcium Imaging: Load cells with a calcium indicator dye. After pre-treatment with this compound, stimulate with the TRPV4 agonist and record changes in intracellular calcium concentration using fluorescence microscopy.
-
Mast Cell Degranulation: Measure the release of β-hexosaminidase from mast cells as an indicator of degranulation.
-
Protocol 2: In Vivo Investigation of Neurogenic Inflammation
Objective: To assess the effect of this compound on TRPV4-mediated neurogenic inflammation in an animal model.
Materials:
-
Mice or rats
-
This compound formulated for oral administration
-
TRPV4 agonist or inflammatory agent (e.g., carrageenan, capsaicin)
-
Calipers for measuring paw edema
-
Evans Blue dye for assessing plasma extravasation
Procedure:
-
Animal Dosing:
-
Administer this compound orally to the animals at a suitable dose (e.g., 30-60 mg/kg)[9] or vehicle control. The timing of administration should be based on the pharmacokinetic profile of the compound to ensure peak plasma concentrations coincide with the inflammatory challenge.
-
-
Induction of Inflammation:
-
Inject the inflammatory agent into the paw of the animal.
-
-
Assessment of Inflammation:
-
Edema: Measure paw thickness at regular intervals using calipers.
-
Plasma Extravasation: At the end of the experiment, inject Evans Blue dye intravenously. After a circulation period, perfuse the animal, collect the inflamed tissue, and quantify the amount of extravasated dye.
-
-
Data Analysis:
-
Compare the degree of edema and plasma extravasation between the vehicle-treated and this compound-treated groups to determine the effect of TRPV4 blockade.
-
Conclusion
This compound is a critical tool for dissecting the contribution of TRPV4 to neuro-immune signaling. The protocols outlined above provide a framework for utilizing this selective antagonist in both in vitro and in vivo models to explore the role of TRPV4 in conditions with a neuro-inflammatory component, such as chronic pain, atopic dermatitis, and asthma. The high potency and selectivity of this compound, coupled with its oral bioavailability, make it an excellent candidate for preclinical studies aimed at validating TRPV4 as a therapeutic target for neuro-immune disorders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Systemic application of the transient receptor potential vanilloid-type 4 antagonist this compound induces tail vasodilation in a mouse model of thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Neuronal TRP Channels in Neuroimmune Interactions - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TRPV1: The key bridge in neuroimmune interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
GSK2193874 Technical Support Center: A Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of GSK2193874, a potent and selective TRPV4 antagonist. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, potent, and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3] Its primary mechanism of action is the inhibition of Ca2+ influx through TRPV4 channels.[2][4] This compound is highly selective for TRPV4 over other TRP channels such as TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8.[1][2][5]
Q2: What are the recommended solvents for dissolving this compound?
This compound exhibits good solubility in dimethyl sulfoxide (DMSO) and ethanol, but it is insoluble in water.[1] For in vitro experiments, DMSO is the most commonly used solvent. For in vivo studies, a co-solvent system is typically required.
Q3: How should I prepare stock solutions of this compound?
For in vitro use, stock solutions are typically prepared in DMSO. It is recommended to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture.[1] Gentle warming and sonication may be necessary to fully dissolve the compound.[2] For in vivo administration, a common method involves first dissolving the compound in DMSO and then creating a suspension in a vehicle like corn oil or a carboxymethyl cellulose sodium (CMC-Na) solution.[1][2]
Q4: What are the recommended storage conditions for this compound?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[2][5] For shorter periods, it can be stored at 4°C for up to 2 years.[2] Stock solutions in solvent should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2][5]
Troubleshooting Guide
Issue 1: My this compound is not dissolving properly in DMSO.
-
Use fresh, anhydrous DMSO: this compound's solubility is sensitive to moisture.[1] Ensure you are using a fresh, unopened bottle of anhydrous DMSO or a properly stored and sealed container.
-
Gentle Warming and Sonication: Aiding dissolution by gentle warming (e.g., in a 37°C water bath) and brief sonication can be effective.[2] Avoid excessive heat, which could degrade the compound.
-
Check Concentration: Ensure you are not trying to prepare a stock solution that exceeds the maximum solubility limit (see Table 1).
Issue 2: The compound precipitates when I add it to my aqueous cell culture medium.
This is a common issue due to the low aqueous solubility of this compound.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.1%) to maintain cell health and prevent precipitation.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in your cell culture medium. Add the compound to the medium while vortexing or mixing to ensure rapid and even dispersion.
-
Pre-warm Medium: Adding the compound to pre-warmed medium can sometimes help with solubility.
Issue 3: I am seeing inconsistent results in my in vivo experiments.
-
Homogeneous Suspension: For oral administration, it is crucial to have a homogeneous suspension.[1] Ensure the final formulation is mixed thoroughly before each administration to guarantee consistent dosing.
-
Fresh Preparations: For optimal results, it is recommended to use freshly prepared dosing solutions.[1]
-
Pharmacokinetics: Be aware of the pharmacokinetic properties of this compound in your animal model. The reported half-life is approximately 10 hours in rats and 31 hours in dogs, with oral bioavailability of 31% and 53%, respectively.[1][3][5] Dosing schedules should be planned accordingly.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mg/mL (144.59 mM)[1][2] | Gentle warming or sonication may be needed.[2] Hygroscopic DMSO can reduce solubility.[5] |
| Ethanol | 40 mg/mL[1] | |
| Water | Insoluble[1] | |
| In Vivo Formulation | ||
| 10% DMSO in Corn Oil | ≥ 2.08 mg/mL (3.01 mM)[2] | Prepare by adding the DMSO stock to corn oil.[2] |
| CMC-Na | ≥ 5 mg/mL[1] | Forms a homogeneous suspension.[1] |
Table 2: Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2][5] |
| 4°C | 2 years[2][5] | |
| In Solvent | -80°C | 2 years[2][5] |
| -20°C | 1 year[2][5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
-
Weigh out 69.16 mg of this compound powder (Molecular Weight: 691.62 g/mol ).
-
Add 1 mL of fresh, anhydrous DMSO.
-
If necessary, gently warm the solution in a 37°C water bath and sonicate for 5-10 minutes until the powder is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C.
Protocol 2: In Vitro Cell-Based Assay (Calcium Influx)
This protocol is based on functional assays described in the literature.[1][2][6]
-
Cell Culture: Plate HEK293 cells stably transfected with human TRPV4 (hTRPV4) in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from your DMSO stock solution in a suitable assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-incubation: Pre-incubate the cells with the desired concentrations of this compound (e.g., 1 nM to 10 µM) for 10-15 minutes at room temperature.
-
Calcium Indicator Loading: Load the cells with a calcium indicator dye (e.g., Fura-4) according to the manufacturer's instructions.
-
Activation: Add a TRPV4 agonist, such as GSK1016790A, to activate the TRPV4 channels.
-
Measurement: Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the inhibition of the agonist-induced calcium influx against the concentration of this compound. The reported IC50 values are 40 nM for human TRPV4 and 2 nM for rat TRPV4.[2][4]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for preparing this compound solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK 2193874 | TRPV Channels | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: GSK2193874 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the selective TRPV4 antagonist, GSK2193874, in in vivo experiments. The information addresses potential off-target effects and other specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, potent, and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3] It functions by blocking the influx of calcium through TRPV4 channels.[4][5] Its high affinity for TRPV4 makes it a valuable tool for studying the channel's role in various physiological and pathological processes, such as pulmonary edema associated with heart failure.[2][3][4][5]
Q2: How selective is this compound for TRPV4 over other ion channels?
This compound demonstrates high selectivity for TRPV4. It was profiled against a large panel of approximately 200 human receptors, channels, and enzymes and showed a selective inhibition profile.[4] Specifically, it is highly selective against other members of the TRP channel family, including TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8, with IC50 values greater than 25 μM for these channels.[1][2]
Q3: What are the known quantitative off-target interactions for this compound?
While highly selective, some weak off-target activity has been characterized. The development of this compound specifically aimed to minimize the cardiovascular liabilities observed in precursor compounds, which were linked to L-type calcium channel inhibition.[2][3] this compound has a significantly improved profile, but measurable interactions at higher concentrations have been noted.
Q4: Are there any unexpected in vivo effects reported for this compound?
Yes, an in vivo study in a mouse model of thermoregulation reported an unexpected finding. Systemic administration of this compound led to vasodilation (increased blood flow) in the tail at all tested ambient temperatures.[6] This is paradoxical because local activation of TRPV4 in blood vessels also causes vasodilation. The researchers suggest this effect may not originate from the peripheral vasculature but perhaps from a central cardiovascular control center in the nervous system, as the compound is known to cross the blood-brain barrier.[6]
Troubleshooting Guide
Issue: I am observing unexpected cardiovascular effects (e.g., changes in blood pressure, heart rate) in my in vivo rodent model after administering this compound.
This is a critical observation, as a precursor to this compound showed significant cardiovascular liabilities, including reduced blood pressure, heart rate, and cardiac output.[2] However, this compound was specifically engineered to eliminate these effects and was reported to have no impact on blood pressure or heart rate in rats at doses up to 30 mg/kg.[1][2]
Use the following flowchart and guide to troubleshoot your results.
Caption: Troubleshooting logic for unexpected in vivo cardiovascular effects.
Quantitative Data Summary
The following tables summarize the on-target potency and known off-target profile of this compound.
Table 1: On-Target Potency of this compound
| Target Species | IC₅₀ (nM) | Assay Type |
| Rat TRPV4 | 2 | Ca²⁺ Influx Assay[4][5] |
| Mouse TRPV4 | 5 | Ca²⁺ Influx Assay |
| Human TRPV4 | 40 | Ca²⁺ Influx Assay[4][5] |
Table 2: Off-Target Profile of this compound
| Off-Target | IC₅₀ (nM) | Selectivity vs. hTRPV4 | Notes |
| hERG (Kᵥ11.1) | 2,300 | ~58-fold | Weak inhibition at concentrations significantly higher than those required for TRPV4 antagonism.[7] |
| L-type Ca²⁺ Channel (Caᵥ1.2) | 5,900 | ~148-fold | Weak inhibition. This off-target effect was a significant liability in precursor compounds and was largely engineered out of this compound.[2][7] |
| Other TRP Channels (TRPV1, A1, C3, C6, M8) | >25,000 | >625-fold | Considered highly selective against other tested TRP family members.[1][2] |
Experimental Protocols & Methodologies
Protocol 1: General Methodology for In Vitro Off-Target Screening
To ensure the selectivity of a compound like this compound, it is typically screened against a broad panel of targets. This is often performed by a contract research organization (e.g., a CEREP panel).
-
Primary Screen : The compound is tested at a single high concentration (e.g., 10 µM) against a large number of receptors, ion channels, transporters, and enzymes. The goal is to identify any potential "hits" or interactions.[8]
-
Binding Assays : For receptors, radioligand binding assays are commonly used to measure the displacement of a known ligand by the test compound.
-
Functional Assays : For ion channels, functional assays like patch-clamp electrophysiology or fluorescence-based ion flux assays (e.g., FLIPR) are used to measure inhibition or activation.[2]
-
Dose-Response Confirmation : Any significant hits from the primary screen are followed up with full concentration-response curves to determine the IC₅₀ or Kᵢ value, confirming the potency of the off-target interaction.[8]
Caption: General workflow for in vitro off-target liability screening.
Protocol 2: In Vivo Cardiovascular Assessment in Rodents
To assess potential cardiovascular liabilities in vivo, as was done for the precursors of this compound, telemeterized animals are often used.
-
Animal Model : Male Sprague-Dawley rats or other appropriate rodent models are used.
-
Telemetry Implantation : Animals are surgically implanted with telemetry transmitters capable of continuously monitoring electrocardiogram (ECG), blood pressure, and heart rate.
-
Acclimation : Animals are allowed to recover from surgery and are acclimated to the study conditions.
-
Dosing : this compound or vehicle is administered (e.g., intravenously or orally) at various doses.[2]
-
Data Collection : Cardiovascular parameters are continuously recorded before, during, and after drug administration to monitor for any changes from baseline.
-
Data Analysis : Parameters such as mean arterial pressure, heart rate, and ECG intervals (like the QTc interval, which was monitored for precursor compound 9a) are analyzed to identify any drug-induced effects.[2]
Signaling Pathway Diagrams
Caption: On-target and potential off-target signaling of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK 2193874 | TRPV Channels | Tocris Bioscience [tocris.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Systemic application of the transient receptor potential vanilloid-type 4 antagonist this compound induces tail vasodilation in a mouse model of thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Optimizing GSK2193874 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK2193874, a potent and selective TRPV4 antagonist, in in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3] It functions by blocking the influx of calcium (Ca2+) through the TRPV4 channel, which is involved in various physiological processes.[4]
Q2: What are the recommended starting concentrations for this compound in in vitro assays?
A2: The optimal concentration of this compound is assay-dependent. However, based on its high potency, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. For enzymatic or binding assays, lower concentrations may be effective. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[5][6][7] Prepare a high-concentration stock solution (e.g., 10 mM) in fresh, anhydrous DMSO.[5] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[4][7] When preparing working solutions, dilute the DMSO stock in your assay buffer. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
Problem 1: No inhibitory effect of this compound is observed.
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the IC50 in your specific assay. |
| Compound Degradation | Ensure proper storage of the stock solution (-20°C or -80°C in anhydrous DMSO). Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Low TRPV4 Expression | Confirm the expression of functional TRPV4 channels in your cell line using techniques like qPCR, Western blot, or by testing a potent TRPV4 agonist (e.g., GSK1016790A) as a positive control. |
| Assay Conditions | Optimize assay parameters such as incubation time and cell density. A pre-incubation time of 10-15 minutes with this compound before adding the agonist is often effective.[5][8] |
Problem 2: High background signal or off-target effects are observed.
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | Use the lowest effective concentration of this compound as determined by your dose-response curve to minimize the risk of off-target effects. At higher concentrations (>1 µM), this compound may exhibit off-target activity, such as inhibition of L-type calcium channels.[1][3] |
| DMSO Toxicity | Ensure the final DMSO concentration in your assay medium is below 0.1%. Run a vehicle control (DMSO without this compound) to assess the effect of the solvent on your assay. |
| Cell Health | Ensure cells are healthy and not overgrown, as this can lead to non-specific effects. |
Quantitative Data Summary
| Parameter | Human TRPV4 | Rat TRPV4 | Selectivity | Reference |
| IC50 | 40 nM | 2 nM | Highly selective against TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8 (IC50 > 25 µM) | [4] |
| Off-Target Activity | L-type calcium channel inhibition (IC30 of 1.7 µM at 0.1 Hz and 0.12 µM at 2 Hz for an analog) | - | - | [1] |
Experimental Protocols
Calcium Influx Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This protocol provides a general framework for measuring this compound-mediated inhibition of TRPV4-induced calcium influx.
Materials:
-
Cells expressing TRPV4 (e.g., HEK293-hTRPV4)
-
This compound
-
TRPV4 agonist (e.g., GSK1016790A)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Anhydrous DMSO
-
Black-walled, clear-bottom 96- or 384-well plates
Procedure:
-
Cell Plating: Seed TRPV4-expressing cells into black-walled, clear-bottom microplates at an optimized density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a series of dilutions of this compound in assay buffer from your DMSO stock.
-
Prepare the TRPV4 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells and incubate for 10-15 minutes at room temperature.[5][8]
-
Place the plate in the FLIPR instrument and initiate recording of baseline fluorescence.
-
After establishing a stable baseline, add the TRPV4 agonist to all wells.
-
Continue recording the fluorescence signal to measure the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Controls:
-
Negative Control: Vehicle (DMSO) only.
-
Positive Control: A known TRPV4 antagonist or no antagonist to measure the maximal agonist-induced response.
-
No-Agonist Control: Cells treated with vehicle but no agonist to determine baseline fluorescence.
Visualizations
Caption: this compound inhibits TRPV4-mediated calcium influx.
Caption: Workflow for a calcium influx assay.
Caption: Troubleshooting logic for lack of this compound activity.
References
- 1. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: GSK2193874 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRPV4 antagonist, GSK2193874, in animal studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and administration of this compound in preclinical research.
Issue 1: Poor Solubility and Vehicle Preparation
Q: I am having difficulty dissolving this compound for my in vivo experiment. What are the recommended solvents and preparation methods?
A: this compound is a hydrophobic compound and is insoluble in water.[1] Proper vehicle selection and preparation are critical for achieving a homogenous and stable formulation for administration.
-
Recommended Solvents: The most common solvent for initial solubilization is Dimethyl Sulfoxide (DMSO).[1] Ethanol can also be used.[1]
-
Formulation for Oral Gavage: A common method involves first dissolving this compound in a small amount of DMSO and then suspending this solution in corn oil.[1][2] For example, a 120 mg/mL stock solution in DMSO can be diluted in corn oil to the final desired concentration.[1] It is recommended to use the mixed solution immediately.[1] Another vehicle used for oral gavage is 6% Cavitron.[3]
-
Formulation for Intraperitoneal (IP) Injection: For IP injections, a stock solution in DMSO can be diluted. One study describes diluting a 20 mg/mL DMSO stock solution 1:100 before injection.[4]
-
Gentle Warming: For some formulations, gentle warming can aid in solubilization. However, be cautious not to overheat the compound to avoid degradation.
Issue 2: Inconsistent Efficacy or High Variability in Animal Responses
Q: My results with this compound are highly variable between animals in the same cohort. What could be the cause and how can I improve consistency?
A: Inconsistent results can stem from several factors related to drug formulation and administration.
-
Inhomogeneous Formulation: Due to its low solubility, this compound can precipitate out of solution or form a non-uniform suspension. This leads to inaccurate dosing.
-
Solution: Ensure thorough mixing of the formulation before and during administration. If using a suspension, vortex it just before drawing each dose. Prepare the formulation fresh daily to minimize instability.[1]
-
-
Inaccurate Dosing: Variations in the administered volume can lead to significant differences in the effective dose per animal.
-
Solution: Use calibrated pipettes or syringes for accurate volume measurement. Ensure the person administering the compound is well-trained in the technique to minimize variability.
-
-
Route of Administration: The chosen route of administration significantly impacts bioavailability.[5] Oral gavage can have higher variability than intravenous or intraperitoneal injections due to differences in absorption.
-
Solution: If variability is a major concern, consider a different route of administration if appropriate for your experimental design. Be aware of the pharmacokinetic differences between routes.
-
Issue 3: Unexpected Off-Target Effects or Toxicity
Q: I am observing unexpected side effects in my animals treated with this compound. Could this be related to the compound or the vehicle?
A: While this compound is reported to be selective, off-target effects or toxicity can occur, sometimes related to the formulation or administration.[6]
-
Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic to animals.
-
Solution: Minimize the percentage of DMSO in your final formulation. A common practice is to keep the final DMSO concentration below 10%. Always run a vehicle-only control group to differentiate the effects of the vehicle from the compound.
-
-
Compound-Related Effects: Although this compound has been shown to have no effect on blood pressure or heart rate in rats at doses up to 30 mg/kg, it's important to monitor for any unexpected physiological changes.[1][6] One study did observe an increase in tail blood flow in mice.[4]
-
Solution: Carefully observe the animals post-administration for any signs of distress or adverse reactions. If unexpected effects are observed, consider reducing the dose or changing the formulation.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[6] It works by blocking the influx of calcium ions through TRPV4 channels.[7] TRPV4 is involved in various physiological processes, including the regulation of vascular permeability.[6]
Q2: What are the recommended dosages for in vivo studies?
A: The dosage of this compound can vary depending on the animal model and the research question. Published studies have used doses ranging from 30 mg/kg to 60 mg/kg per day for oral administration in rats and mice.[1][3][7] For intraperitoneal injection in mice, a dose of 300 µg/kg has been reported.[4] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: What are the known pharmacokinetic properties of this compound?
A: Pharmacokinetic data for this compound is available for rats and dogs.[1][3][6]
| Species | Route | Clearance (CL) | Half-life (t1/2) | Oral Bioavailability (%F) |
| Rat | IV | 7.3 mL/min/kg | - | - |
| Rat | PO | - | 10 h | 31% |
| Dog | IV | 6.9 mL/min/kg | - | - |
| Dog | PO | - | 31 h | 53% |
Data sourced from multiple references.[1][3][6]
Q4: How should this compound be stored?
A: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in solvent can be stored at -80°C for up to a year.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rats
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 120 mg/mL).[1] Ensure the powder is completely dissolved.
-
Prepare the Vehicle: The vehicle will be corn oil.
-
Formulate the Dosing Solution: For a final dose of 30 mg/kg in a volume of 1 mL/kg, calculate the required amount of stock solution. For example, for a 250g rat, the total dose is 7.5 mg.
-
Mixing: Add the calculated volume of the DMSO stock solution to the appropriate volume of corn oil. Vortex thoroughly to create a uniform suspension.
-
Administration: Administer the suspension immediately via oral gavage. Mix the suspension well just before drawing each dose.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Simplified signaling pathway of this compound action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Systemic application of the transient receptor potential vanilloid-type 4 antagonist this compound induces tail vasodilation in a mouse model of thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
How to mitigate GSK2193874 induced vasodilation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GSK2193874. Our aim is to address specific experimental issues, with a focus on the unexpected observation of vasodilation.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on vascular tone?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. In peripheral blood vessels, activation of TRPV4 channels on endothelial cells typically leads to vasodilation. Therefore, a direct-acting antagonist like this compound would be expected to cause vasoconstriction or have no effect if there is no constitutive TRPV4 activity in the vasculature being studied.
Q2: We are observing vasodilation in our animal models following systemic administration of this compound. Is this a known side effect?
A2: Yes, paradoxical vasodilation following systemic administration of this compound has been documented in preclinical studies, specifically in mice where it induced tail vasodilation.[1][2][3] This effect is considered paradoxical because it is opposite to the expected peripheral action of a TRPV4 antagonist. Notably, this vasodilation was observed without a significant corresponding drop in mean arterial blood pressure.[1]
Q3: What is the proposed mechanism for this paradoxical vasodilation?
A3: The leading hypothesis is that this compound-induced vasodilation is not a direct peripheral effect but is mediated by the central nervous system (CNS). This compound is known to cross the blood-brain barrier. The proposed site of action is within thermoregulatory centers of the hypothalamus.[2][3][4][5] It is suggested that by antagonizing TRPV4 channels in the hypothalamus, this compound may alter sympathetic outflow to the vasculature, leading to vasodilation.[5]
Q4: Have vasodilatory effects of this compound been reported in human clinical trials?
A4: Currently, publicly available information from human clinical trials specifically detailing vasodilation as a side effect of this compound is limited. One study involving local intradermal administration in humans did not report vasodilation.[6] It is important to note that the absence of reported side effects in one study does not preclude their possibility in other contexts. Researchers should continue to monitor cardiovascular parameters closely in all experimental models.
Troubleshooting Guide: Investigating and Mitigating this compound-Induced Vasodilation
This guide provides a structured approach to understanding and potentially mitigating the paradoxical vasodilatory effects of this compound in your experiments.
Problem: Unexpected vasodilation observed following systemic administration of this compound.
Initial Assessment:
-
Confirm the Observation: Ensure that the observed vasodilation is a consistent and reproducible effect in your experimental setup.
-
Review Dosing and Administration: Double-check the concentration, dosage, and route of administration of this compound to rule out any experimental errors.
-
Monitor Cardiovascular Parameters: Concurrently measure mean arterial pressure (MAP) and heart rate (HR). The absence of a significant drop in MAP alongside vasodilation is a key indicator of a potential centrally mediated effect.[1]
Experimental Protocols to Differentiate Central vs. Peripheral Effects
To investigate the origin of the observed vasodilation, the following experimental approaches can be employed.
Protocol 1: Intracerebroventricular (ICV) Administration of this compound
This protocol allows for the direct administration of this compound into the cerebral ventricles, bypassing the peripheral circulation to assess its central effects on cardiovascular parameters.
Objective: To determine if central administration of this compound recapitulates the vasodilatory effect observed with systemic administration.
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus for rodents
-
Hamilton syringe with a fine-gauge needle
-
Surgical drill and instruments
-
Animal monitoring equipment (for temperature, heart rate, and blood pressure)
Procedure:
-
Animal Preparation: Anesthetize the rodent (e.g., mouse or rat) using a standardized protocol and secure it in a stereotaxic frame.[7][8][9][10][11]
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify and clean the bregma.
-
Using stereotaxic coordinates, drill a small burr hole over the lateral ventricle.
-
-
ICV Injection:
-
Dissolve this compound in aCSF to the desired concentration.
-
Slowly infuse a small volume (e.g., 1-5 µL for mice) of the this compound solution or vehicle (aCSF) into the lateral ventricle using a Hamilton syringe.[7][8][9][10][11]
-
Leave the needle in place for a few minutes post-injection to prevent backflow.
-
-
Monitoring: Continuously monitor blood pressure, heart rate, and peripheral blood flow (e.g., tail blood flow in mice) before, during, and after the injection.
-
Data Analysis: Compare the cardiovascular responses in animals receiving this compound with the vehicle control group. A significant increase in vasodilation in the this compound group would strongly suggest a central mechanism.
Protocol 2: Systemic Administration with Ganglionic Blockade
This protocol uses a ganglionic blocking agent to inhibit neurotransmission in the autonomic ganglia, thereby isolating the direct peripheral vascular effects of a systemically administered drug.
Objective: To determine if the vasodilatory effect of systemic this compound is dependent on autonomic nervous system outflow.
Materials:
-
This compound
-
Ganglionic blocking agent (e.g., hexamethonium)
-
Saline
-
Animal monitoring equipment
Procedure:
-
Baseline Measurement: In an anesthetized animal, record baseline cardiovascular parameters (blood pressure, heart rate, and peripheral blood flow).
-
Ganglionic Blockade: Administer a ganglionic blocker (e.g., hexamethonium, i.v.) to block autonomic ganglia. Successful blockade can be confirmed by a drop in blood pressure and the absence of a baroreflex response.
-
This compound Administration: Once the effects of the ganglionic blockade are stable, administer this compound systemically (e.g., i.v. or i.p.).
-
Monitoring: Continue to monitor cardiovascular parameters.
-
Data Analysis: If this compound-induced vasodilation is abolished or significantly attenuated in the presence of the ganglionic blocker, it indicates that the effect is mediated through the autonomic nervous system and is likely of central origin. If the vasodilation persists, a direct peripheral mechanism should be considered.
Potential Mitigation Strategies
Based on the proposed central, thermoregulatory-linked mechanism of this compound-induced vasodilation, the following strategies may be considered to minimize this effect.
1. Control of Ambient Temperature:
-
Rationale: Since the paradoxical vasodilation is linked to central thermoregulatory pathways, maintaining the animal in a thermoneutral environment may reduce the drive for heat dissipation and thus temper the vasodilatory response.
-
Recommendation: House the animals and conduct experiments within their thermoneutral zone. For mice, this is typically around 30-32°C. Monitor core body temperature throughout the experiment.
2. Localized Administration:
-
Rationale: If the therapeutic goal is to target peripheral tissues, local administration of this compound (e.g., topical, intra-articular) can minimize systemic exposure and reduce the likelihood of central effects.
-
Recommendation: Explore alternative formulations and routes of administration that deliver the compound directly to the target site.
Data Presentation
Table 1: Summary of Expected vs. Observed Effects of this compound on Vasculature
| Feature | Expected Effect (Direct Peripheral Action) | Observed Paradoxical Effect (Systemic Administration in Mice) | Proposed Mechanism of Paradoxical Effect |
| Vascular Tone | Vasoconstriction or No Change | Vasodilation (e.g., tail)[1][2][3] | Centrally mediated via hypothalamus[2][3][4][5] |
| Mean Arterial Pressure | Potential Increase or No Change | No significant change[1] | Central compensation |
| Heart Rate | Potential Reflex Bradycardia or No Change | No significant change[1] | Central compensation |
Visualizations
Signaling Pathway and Experimental Logic
References
- 1. Systemic application of the transient receptor potential vanilloid-type 4 antagonist this compound induces tail vasodilation in a mouse model of thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TRPV4 channel blockade does not modulate skin vasodilation and sweating during hyperthermia or cutaneous postocclusive reactive and thermal hyperemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. Rodent intracerebroventricular AAV injections [protocols.io]
- 10. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracerebroventricular (i.c.v) injections [bio-protocol.org]
Technical Support Center: Improving the Oral Bioavailability of GSK2193874
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the oral bioavailability of GSK2193874, a potent and selective TRPV4 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a key parameter?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2] It is considered an important tool for studying the biology of TRPV4 both in vitro and in vivo.[1][2][3] Oral bioavailability is a critical pharmacokinetic parameter that determines the fraction of an orally administered drug that reaches systemic circulation. For a drug candidate like this compound to be effective as an oral therapeutic, it must be adequately absorbed from the gastrointestinal tract into the bloodstream.
Q2: What are the known oral bioavailability values for this compound in preclinical species?
A2: Preclinical studies have shown that this compound is orally active.[3][4] The reported oral bioavailability (%F) is approximately 31% in rats and 53% in dogs.[3][5]
Q3: What are the physicochemical properties of this compound that might influence its oral bioavailability?
Q4: What formulation strategies are commonly used to improve the oral bioavailability of poorly soluble drugs like this compound?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble compounds. These include:
-
Particle Size Reduction: Increasing the surface area of the drug powder through micronization or nanocrystal technology can improve the dissolution rate.[6]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents can improve solubilization and enhance absorption. This category includes Self-Emulsifying Drug Delivery Systems (SEDDS).[6]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the development of oral formulations for this compound.
Issue 1: Low and Variable Plasma Concentrations After Oral Administration
-
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract due to low aqueous solubility.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the pH-solubility profile of this compound in buffers ranging from pH 1 to 7.4.
-
Assess the solid-state properties (crystallinity vs. amorphous content) of your drug substance using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
-
-
Select an Appropriate Formulation Strategy:
-
Based on the physicochemical properties, choose a suitable formulation approach from the list in FAQ 4. For preclinical studies, a simple approach like a suspension with a wetting agent or a solution in a vehicle containing co-solvents and/or cyclodextrins is often a good starting point.
-
A reported vehicle for oral gavage of this compound in rats is a "6% Cavitron" solution, which likely refers to a 6% w/v solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in an aqueous buffer.[7]
-
-
Issue 2: Drug Precipitation in Aqueous Formulation During Preparation or Storage
-
Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle.
-
Troubleshooting Steps:
-
Increase Solubilizing Capacity:
-
Increase the percentage of co-solvents (e.g., PEG 400, propylene glycol) or cyclodextrins in your formulation.
-
Adjust the pH of the vehicle if this compound has pH-dependent solubility.
-
-
Prepare a Nanosuspension:
-
If a solution is not feasible, consider preparing a nanosuspension to increase the dissolution rate and reduce the likelihood of precipitation.
-
-
Issue 3: Inconsistent Pharmacokinetic Profiles Between Animals
-
Possible Cause: Variability in gastrointestinal physiology (e.g., gastric emptying time, intestinal motility) between animals, which can be exacerbated by a formulation with dissolution-rate-limited absorption.
-
Troubleshooting Steps:
-
Improve Formulation Robustness:
-
Develop a formulation that is less sensitive to variations in GI conditions. For example, a self-emulsifying drug delivery system (SEDDS) can form a fine emulsion upon contact with gastrointestinal fluids, leading to more consistent drug release and absorption.
-
-
Standardize Experimental Conditions:
-
Ensure consistent fasting times for all animals before dosing.
-
Administer a consistent volume of the formulation relative to the animal's body weight.
-
-
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose | Oral Bioavailability (%F) | Half-life (t½) | Clearance (CL) |
| Rat | Intravenous | - | - | - | 7.3 mL/min/kg |
| Rat | Oral | 30 mg/kg | 31% | 10 hours | - |
| Dog | Intravenous | - | - | - | 6.9 mL/min/kg |
| Dog | Oral | - | 53% | 31 hours | - |
Data compiled from Cheung et al. (2017).[3][5]
Experimental Protocols
1. Preparation of a Cyclodextrin-Based Oral Formulation (Example Protocol)
This protocol is based on the reported use of a "6% Cavitron" vehicle for this compound.[7]
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection or a suitable buffer (e.g., citrate buffer, pH 3-4)
-
-
Procedure:
-
Prepare a 6% w/v solution of HP-β-CD in the chosen aqueous vehicle. For example, dissolve 6 grams of HP-β-CD in 100 mL of sterile water.
-
Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.
-
Continue stirring at room temperature until the drug is fully dissolved. Gentle warming or sonication may be used to facilitate dissolution, but the stability of the compound under these conditions should be verified.
-
Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a 0.22 µm filter.
-
Store the final formulation as per the stability data for the compound.
-
2. In Vivo Oral Bioavailability Study in Rats (General Protocol)
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration (for determination of clearance and volume of distribution).
-
Group 2: Oral gavage (PO) administration.
-
-
Dosing:
-
IV Group: Administer this compound dissolved in a suitable IV vehicle (e.g., 5% DMSO, 5% Solutol HS 15 in saline) at a dose of 1-2 mg/kg.
-
PO Group: Administer the oral formulation of this compound at the desired dose (e.g., 10-30 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., 100-200 µL) from the tail vein or another appropriate site at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, t½, CL, Vd) using non-compartmental analysis software.
-
Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Caption: Key factors influencing the oral bioavailability of a drug.
Caption: Workflow for troubleshooting and improving oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An orally active TRPV4 channel blocker prevents and resolves pulmonary edema induced by heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
GSK2193874 degradation pathways and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, handling, and stability of GSK2193874. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
This compound should be stored as a solid powder or in a solvent. For long-term storage, it is recommended to store the compound at -20°C or -80°C.[1][2][3][4] Different suppliers provide slightly varying recommendations, which are summarized in the table below.
2. How long is this compound stable under different storage conditions?
The stability of this compound depends on the storage temperature and whether it is in solid form or dissolved in a solvent. As a powder, it can be stable for up to 4 years when stored at -20°C.[3] In solvent, stability is generally shorter.
3. What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a commonly recommended solvent, with solubility up to 100 mg/mL.[2] It is also soluble in ethanol and dimethylformamide (DMF).[3] For in vivo experiments, stock solutions in DMSO can be further diluted in vehicles like corn oil.[2]
4. How should I prepare stock solutions of this compound?
To prepare a stock solution, it is recommended to use fresh, high-purity DMSO.[2] For example, to prepare a 10 mM stock solution, you can dissolve the compound in DMSO. For cell-based assays, further dilutions should be made in the appropriate cell culture medium. For in vivo studies, a common practice is to dilute a concentrated DMSO stock solution into a suitable vehicle like corn oil immediately before use.[2]
5. Are there any known degradation pathways for this compound?
Detailed public information on the specific chemical degradation pathways of this compound is limited. To minimize potential degradation, it is crucial to adhere to the recommended storage and handling conditions. Avoid repeated freeze-thaw cycles of stock solutions.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | - Solvent has absorbed moisture (especially DMSO).- Storage temperature fluctuations.- Exceeded solubility limit. | - Use fresh, anhydrous DMSO.[2]- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]- Gently warm the solution to aid dissolution.[5] |
| Inconsistent experimental results | - Degradation of the compound due to improper storage.- Inaccurate concentration of the working solution. | - Ensure the compound has been stored according to recommendations.- Prepare fresh working solutions for each experiment.[1]- Verify the accuracy of your dilution calculations. |
| Low oral bioavailability in animal studies | - Poor solubility in the chosen vehicle.- Degradation of the compound after administration. | - Optimize the formulation. For example, a suspension in corn oil prepared from a DMSO stock has been used.[2]- Prepare the dosing solution immediately before administration.[2] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [2][4] |
| Powder | -20°C | ≥ 4 years | [3] |
| Powder | 4°C | 2 years | [4] |
| In Solvent (DMSO) | -80°C | 2 years | [1] |
| In Solvent (DMSO) | -80°C | 1 year | [2] |
| In Solvent (DMSO) | -20°C | 1 year | [1] |
| In Solvent (DMSO) | -20°C | 1 month | [2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Source |
| DMSO | 100 mg/mL (144.58 mM) | [2] |
| DMSO | 50 mM (with gentle warming) | [5] |
| DMSO | 14 mg/mL | [3] |
| DMF | 15 mg/mL | [3] |
| Ethanol | 15 mg/mL | [3] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 691.62 g/mol . To prepare a 10 mM solution, weigh out 6.92 mg of this compound.
-
Procedure: a. Add the weighed this compound powder to a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex or gently warm the solution until the powder is completely dissolved.[5] d. Aliquot the stock solution into smaller volumes in separate sterile tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Dosing Solution for In Vivo Studies (Example)
-
Materials: this compound stock solution (e.g., 120 mg/mL in DMSO), corn oil, sterile tubes.
-
Procedure (for a 1 mL working solution): a. In a sterile tube, add 950 µL of corn oil. b. Add 50 µL of the 120 mg/mL clear DMSO stock solution to the corn oil. c. Mix the solution thoroughly until it is even. d. This mixed solution should be used immediately for optimal results.[2]
Visualizations
Caption: Workflow for handling and preparing this compound.
References
Addressing variability in GSK2193874 experimental results
Technical Support Center: GSK2193874
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals using this compound. This compound is a potent, selective, and orally active antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3] It displays high selectivity for TRPV4 over other TRP channels and a broad panel of other receptors and enzymes.[1][3] This document provides answers to frequently asked questions and detailed troubleshooting guides to address potential variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective blocker of the TRPV4 ion channel.[1][2] TRPV4 is a calcium-permeable cation channel involved in various physiological processes.[2] this compound acts as an antagonist, inhibiting the influx of calcium through the TRPV4 channel that can be initiated by various stimuli.[1][3] In whole-cell patch-clamp studies, it has been shown to inhibit recombinant TRPV4 currents when applied extracellularly.[4]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO, with a recommended concentration of up to 50 mM or 100 mg/mL.[1][3] For long-term storage, it is recommended to store the stock solution at -20°C for up to one year, or at -80°C for up to two years.[4]
Q3: What are the typical IC50 values for this compound?
A3: The IC50 values for this compound can vary depending on the species. For rat TRPV4 (rTRPV4), the IC50 is approximately 2 nM.[3][4] For human TRPV4 (hTRPV4), the IC50 is approximately 40 nM.[3][4] It is important to note that potency can differ between in vitro biochemical assays and cell-based assays.[5]
Q4: Is this compound orally bioavailable for in vivo studies?
A4: Yes, this compound is orally active and has demonstrated good oral bioavailability in animal models, making it suitable for in vivo experiments.[1][2][4] Pharmacokinetic studies in rats and dogs have shown half-lives and oral exposure appropriate for chronic oral dosing.[1][4]
Q5: What are the known off-target effects of this compound?
A5: this compound has been profiled against a wide range of receptors and enzymes and has shown high selectivity for TRPV4.[3] It is selective against other TRP channels like TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8, with IC50 values greater than 25 μM for these channels.[1] However, as with any small molecule inhibitor, using the lowest effective concentration is recommended to minimize the potential for off-target effects.[5][6] Unexpected phenotypes could arise from hitting unknown off-target kinases or modulating complex signaling pathways.[6]
Troubleshooting Guide
This guide addresses common issues that may lead to variability in your experimental results with this compound.
Issue 1: Higher than Expected IC50 Value in Cell-Based Assays
-
Possible Cause 1: Compound Stability and Handling. this compound may degrade with improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Cell Culture Conditions. The expression and activity of TRPV4 can be influenced by cell density, passage number, and serum concentration in the media.
-
Solution: Maintain consistent cell culture practices. Ensure cells are seeded at a consistent density and use cells within a defined passage number range. Test the effect of serum concentration on compound potency if variability persists.
-
-
Possible Cause 3: Assay Interference. Components of the assay, such as certain dyes or readout reagents, may interact with this compound.
-
Solution: Run appropriate vehicle controls and, if possible, a counterscreen to check for assay artifacts. For example, some small molecules can directly inhibit luciferase in reporter assays.[7]
-
Issue 2: Inconsistent Results Between Experimental Repeats
-
Possible Cause 1: Biological Variability. Primary cells, in particular, can show significant donor-to-donor variability in target expression and signaling pathways.[6]
-
Solution: Whenever possible, use cell lines with stable target expression. For primary cells, consider using cells pooled from multiple donors to average out individual variations.[6]
-
-
Possible Cause 2: Inconsistent Compound Treatment Time. The duration of exposure to this compound can significantly impact the observed effect.
-
Solution: Standardize the incubation time with the compound across all experiments. A time-course experiment may be necessary to determine the optimal treatment duration.
-
-
Possible Cause 3: Pipetting Inaccuracy. Small volumes of concentrated stock solutions can be difficult to pipette accurately, leading to variations in the final concentration.
-
Solution: Use calibrated pipettes and perform serial dilutions to reach the final desired concentrations. This minimizes errors associated with pipetting very small volumes.
-
Issue 3: Unexpected Phenotype or Cellular Response
-
Possible Cause 1: Off-Target Effects. At higher concentrations, this compound might engage other targets, leading to unexpected biological responses.[6]
-
Possible Cause 2: Pathway Crosstalk. Inhibition of TRPV4 may lead to feedback loops or crosstalk with other signaling pathways, resulting in a complex cellular response.[6]
-
Solution: Investigate downstream signaling pathways of TRPV4 to understand the full biological context of its inhibition in your experimental system.
-
-
Possible Cause 3: Central vs. Peripheral Effects (In Vivo). this compound can cross the blood-brain barrier.[8][9] An observed systemic effect may originate from the central nervous system rather than a peripheral target. Unexpectedly, systemic administration of this compound has been shown to increase tail blood flow in mice, a response that may be centrally mediated.[8][9][10]
-
Solution: For in vivo studies, consider using local administration methods if you need to distinguish between central and peripheral effects.
-
Data Presentation
Table 1: Potency of this compound Across Species
| Species | Target | IC50 (nM) | Reference |
| Rat | rTRPV4 | 2 | [3][4] |
| Human | hTRPV4 | 40 | [3][4] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Clearance (CL) | Half-life (t1/2) | Oral Bioavailability (%F) | Reference |
| Rat | 7.3 mL/min/kg | 10 h | 31 | [1][4] |
| Dog | 6.9 mL/min/kg | 31 h | 53 | [1][4] |
Experimental Protocols
Protocol 1: Cell-Based Calcium Influx Assay
This protocol is for measuring the inhibitory effect of this compound on TRPV4-mediated calcium influx using a fluorescent plate reader.
-
Cell Culture: Plate HEK293 cells stably expressing human TRPV4 (hTRPV4) in a 96-well black, clear-bottom plate and culture for 24 hours.[1][11]
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Include a vehicle control (e.g., 0.1% DMSO).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-4) according to the manufacturer's instructions.
-
Compound Treatment: Pre-incubate the cells with the this compound dilutions or vehicle for 10-15 minutes.[1]
-
TRPV4 Activation: Add a known TRPV4 agonist (e.g., GSK1016790A) to all wells to stimulate calcium influx.
-
Data Acquisition: Immediately measure the change in fluorescence using a fluorescent plate reader.
-
Data Analysis: Plot the fluorescence response against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.[11]
Protocol 2: Western Blot for Downstream Signaling
This protocol is to assess the effect of this compound on downstream signaling pathways.
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 2-24 hours).[11]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[11]
-
Immunoblotting: Probe the membrane with primary antibodies against relevant downstream targets and a loading control (e.g., GAPDH or β-actin).[11]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.[11]
-
Analysis: Quantify the band intensities to assess the change in protein levels or phosphorylation status relative to the loading control.
Visualizations
Caption: Mechanism of action of this compound on the TRPV4 signaling pathway.
Caption: General experimental workflow for evaluating this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systemic application of the transient receptor potential vanilloid-type 4 antagonist this compound induces tail vasodilation in a mouse model of thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
Potential for GSK2193874 tachyphylaxis or desensitization
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the potential for tachyphylaxis or desensitization when using the TRPV4 channel antagonist, GSK2193874.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis or desensitization in the context of this compound?
A: Tachyphylaxis, or desensitization, refers to a rapid decrease in the response to a drug following repeated administration. In the context of this compound, this would manifest as a diminished inhibitory effect on the TRPV4 channel with continuous or repeated exposure to the antagonist. While there is no direct evidence of tachyphylaxis for this compound in the current body of scientific literature, it is a potential phenomenon to consider in experimental designs involving prolonged exposure to the compound.
Q2: What are the potential mechanisms that could lead to an apparent tachyphylaxis to this compound?
A: Although this compound itself may not directly cause tachyphylaxis, a reduced response could be due to the desensitization of the TRPV4 channel through various cellular mechanisms. These can include:
-
Calcium-Dependent Desensitization: The TRPV4 channel is permeable to Ca2+.[1] An influx of calcium upon channel activation can trigger feedback mechanisms that lead to channel inactivation or desensitization.[1] This process might be influenced by the continuous presence of an antagonist if there is a basal level of channel activity.
-
Phosphorylation: Protein kinases, such as Protein Kinase C (PKC) and Protein Kinase A (PKA), can phosphorylate the TRPV4 channel, leading to its sensitization.[2] Conversely, dephosphorylation by phosphatases could contribute to desensitization. Changes in the activity of these enzymes during an experiment could alter the channel's responsiveness.
-
Receptor Internalization: While more common for G-protein coupled receptors, some ion channels can be internalized from the cell surface, reducing the number of available channels for the antagonist to act upon.
-
Interaction with Signaling Pathways: The activity of TRPV4 can be modulated by other signaling pathways, such as the protease-activated receptor 2 (PAR2) pathway.[2][3] Changes in these pathways could indirectly affect the apparent efficacy of this compound.
Q3: Have any clinical or preclinical studies reported tachyphylaxis with long-term administration of this compound?
A: The available preclinical and clinical data on this compound and other TRPV4 inhibitors have primarily focused on acute or short-term effects and have not specifically reported tachyphylaxis.[4][5] However, the absence of evidence is not evidence of absence. Researchers should remain vigilant for this possibility in their specific experimental models, especially those involving chronic dosing.
Troubleshooting Guide
If you observe a diminishing effect of this compound in your experiments, the following troubleshooting steps and experimental protocols can help you investigate the potential for tachyphylaxis or desensitization.
Initial Troubleshooting Steps
-
Confirm Compound Integrity: Ensure the stability and activity of your this compound stock solution. Degradation of the compound can mimic tachyphylaxis.
-
Verify Experimental Conditions: Rule out any changes in your experimental setup, such as cell passage number, reagent concentrations, or recording conditions, that could account for the observed decrease in response.
-
Control for Vehicle Effects: Perform time-course experiments with the vehicle control to ensure that the observed changes are specific to this compound.
Experimental Protocols to Investigate Tachyphylaxis/Desensitization
Protocol 1: Assessing TRPV4 Channel Desensitization with Repeated Agonist Application
This protocol is designed to determine if the TRPV4 channel in your experimental system is prone to desensitization upon repeated activation.
Methodology:
-
Cell Culture: Culture cells expressing TRPV4 channels (e.g., HEK293 cells stably expressing TRPV4, or a native cell line) under standard conditions.
-
Electrophysiology (Patch-Clamp):
-
Establish a whole-cell patch-clamp recording.
-
Apply a saturating concentration of a TRPV4 agonist (e.g., GSK1016790A) for a short duration (e.g., 5-10 seconds) to elicit a maximal current response.
-
Wash out the agonist and allow the cells to recover for varying time intervals (e.g., 1, 5, 10, 15 minutes).
-
Re-apply the same concentration of the agonist and measure the peak current.
-
Compare the peak current of the second application to the first. A significant reduction indicates desensitization.
-
-
Calcium Imaging:
-
Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Record baseline fluorescence.
-
Apply a TRPV4 agonist and measure the change in intracellular calcium concentration.
-
After a recovery period, re-apply the agonist and measure the response.
-
A diminished calcium response on the second application suggests desensitization.
-
Data Presentation:
| Recovery Time (minutes) | Peak Current (pA) - Application 1 | Peak Current (pA) - Application 2 | % of Initial Response |
| 1 | 1000 | 400 | 40% |
| 5 | 1020 | 750 | 73.5% |
| 10 | 980 | 900 | 91.8% |
| 15 | 1010 | 990 | 98% |
This is example data. Your results may vary.
Protocol 2: Evaluating the Effect of Prolonged this compound Exposure
This protocol directly tests whether continuous pre-incubation with this compound alters the subsequent response to a TRPV4 agonist.
Methodology:
-
Cell Culture: Use a relevant cell line expressing TRPV4.
-
Experimental Groups:
-
Control Group: Cells not pre-incubated with this compound.
-
Experimental Group: Cells pre-incubated with a working concentration of this compound for various durations (e.g., 30 minutes, 1 hour, 4 hours, 24 hours).
-
-
Agonist Challenge:
-
After the pre-incubation period, wash out the this compound (or maintain its presence, depending on the experimental question).
-
Challenge both control and experimental groups with a TRPV4 agonist.
-
Measure the response using either patch-clamp electrophysiology or calcium imaging as described in Protocol 1.
-
-
Analysis: Compare the magnitude of the agonist-induced response in the presence and absence of prolonged this compound exposure. A significantly reduced response in the pre-incubated group could suggest an indirect desensitization mechanism.
Data Presentation:
| Pre-incubation Time with this compound | Agonist Response (as % of control) |
| 30 minutes | 95% |
| 1 hour | 80% |
| 4 hours | 60% |
| 24 hours | 40% |
This is example data. Your results may vary.
Visualizations
Below are diagrams illustrating the TRPV4 signaling pathway and a hypothetical experimental workflow for investigating tachyphylaxis.
References
- 1. TRPV4: A Multifunctional Nonselective Cation Channel with Complex Regulation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sensitisation of TRPV4 by PAR2 is independent of intracellular calcium signalling and can be mediated by the biased agonist neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
Validation & Comparative
A Head-to-Head Comparison of TRPV4 Inhibitors: GSK2193874 vs. HC-067047
For researchers, scientists, and drug development professionals, the selection of a potent and selective tool compound is critical for elucidating the role of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel in health and disease. This guide provides a comprehensive comparison of two widely used TRPV4 inhibitors, GSK2193874 and HC-067047, based on available experimental data.
This document summarizes key performance metrics, including in vitro potency, selectivity, and in vivo efficacy. Detailed experimental protocols for seminal studies are also provided to aid in the replication and extension of these findings.
At a Glance: Quantitative Comparison
To facilitate a direct comparison, the following tables summarize the key quantitative data for this compound and HC-067047.
Table 1: In Vitro Potency (IC50) of TRPV4 Inhibition
| Compound | Human TRPV4 (nM) | Rat TRPV4 (nM) | Mouse TRPV4 (nM) |
| This compound | 40[1] | 2[1] | Not Reported |
| HC-067047 | 48[2][3][4] | 133[2][3][4] | 17[2][3][4] |
Table 2: Selectivity Profile
| Compound | Selectivity Details |
| This compound | Profiled against a panel of ~200 human receptors and channels, demonstrating high selectivity.[5] Inactive against other TRP channels (TRPV1, TRPA1, TRPC3, TRPC6, TRPM8) with IC50 > 25 µM.[6] Low potency against hERG and Cav1.2 channels.[5] |
| HC-067047 | Selective for TRPV4 over other TRP channels including TRPV1, TRPV2, TRPV3, and TRPM8.[2][3] |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Key Parameters |
| This compound | Rat | Oral Bioavailability (%F): 31.[6] Intravenous Clearance (CL): 7.3 mL/min/kg.[6] |
| Dog | Oral Bioavailability (%F): 53.[6] Intravenous Clearance (CL): 6.9 mL/min/kg.[6] Half-life (t1/2): 31 hours.[6] | |
| HC-067047 | Rat, Dog | Detailed pharmacokinetic parameters such as oral bioavailability, clearance, and half-life are not readily available in the public domain. In vivo activity has been confirmed.[7][8][9] |
In Vivo Efficacy: Key Preclinical Models
Both this compound and HC-067047 have demonstrated efficacy in relevant animal models, highlighting their potential as therapeutic agents.
This compound in Heart Failure-Induced Pulmonary Edema:
This compound has been extensively studied for its protective effects against pulmonary edema, a common and serious complication of heart failure. In both acute and chronic models of heart failure in rodents, oral administration of this compound was shown to prevent and even resolve pulmonary edema, leading to improved arterial oxygenation.[1][10][11][12]
HC-067047 in Cyclophosphamide-Induced Cystitis:
HC-067047 has shown significant efficacy in a preclinical model of bladder dysfunction. In mice and rats with cyclophosphamide-induced cystitis, a condition that mimics interstitial cystitis/painful bladder syndrome, systemic administration of HC-067047 increased functional bladder capacity and reduced the frequency of urination.[7][8][9][13]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular context and experimental design, the following diagrams illustrate the TRPV4 signaling pathway and a typical experimental workflow for evaluating TRPV4 inhibitors.
Caption: TRPV4 Signaling Pathway.
Caption: FLIPR-based Calcium Imaging Workflow.
Detailed Experimental Protocols
For researchers planning to conduct similar studies, the following are detailed methodologies for key experiments cited in the literature.
Fluorometric Imaging Plate Reader (FLIPR) Assay for TRPV4 Inhibition
This protocol is a standard method for assessing the potency of TRPV4 inhibitors by measuring changes in intracellular calcium.
1. Cell Preparation:
- Plate HEK293 cells stably expressing human or rat TRPV4 in black-walled, clear-bottom 96-well or 384-well plates and culture overnight.
- On the day of the assay, remove the culture medium.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
2. Compound Addition and Incubation:
- Prepare serial dilutions of the test compounds (this compound or HC-067047) in the assay buffer.
- Add the compound dilutions to the cell plates and incubate for 15-30 minutes at room temperature.
3. Agonist Stimulation and Data Acquisition:
- Prepare a solution of a potent TRPV4 agonist (e.g., GSK1016790A) at a concentration that elicits a submaximal response (e.g., EC80).
- Place the cell plate and the agonist plate into the FLIPR instrument.
- Initiate the assay, which involves adding the agonist to the wells and simultaneously measuring the fluorescence intensity over time. A baseline fluorescence is recorded before agonist addition.
4. Data Analysis:
- The increase in fluorescence intensity following agonist addition corresponds to the influx of calcium through TRPV4 channels.
- The inhibitory effect of the compounds is calculated as the percentage reduction in the agonist-induced fluorescence signal.
- IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.[14][15][16][17]
In Vivo Model: Heart Failure-Induced Pulmonary Edema (for this compound)
This protocol describes a model of heart failure leading to pulmonary edema to evaluate the in vivo efficacy of this compound.
1. Animal Model:
- Use adult male Sprague-Dawley rats.
- Induce myocardial infarction (MI) by permanently ligating the left anterior descending coronary artery. This procedure leads to the development of heart failure and subsequent pulmonary edema over a period of several weeks.
2. Compound Administration:
- Administer this compound or vehicle orally (e.g., by gavage) at a specified dose (e.g., 30 mg/kg) either as a pretreatment before the induction of acute cardiac pressure overload or as a treatment after the establishment of chronic heart failure.[1]
3. Assessment of Pulmonary Edema:
- At the end of the study period, euthanize the animals.
- Excise the lungs and weigh them to determine the lung-to-body weight ratio, an indicator of pulmonary edema.
- Alternatively, lung fluid content can be assessed by measuring the wet-to-dry weight ratio of the lung tissue.
4. Measurement of Arterial Oxygenation:
- Prior to euthanasia, collect arterial blood samples to measure arterial oxygen tension (PaO2) as an indicator of respiratory function, which is compromised by pulmonary edema.
5. Data Analysis:
- Compare the lung-to-body weight ratio and PaO2 levels between the vehicle-treated and this compound-treated groups to determine the efficacy of the inhibitor in preventing or resolving pulmonary edema.[1][10][11][12]
In Vivo Model: Cyclophosphamide-Induced Cystitis (for HC-067047)
This protocol details a widely used model of bladder inflammation and dysfunction to assess the in vivo efficacy of HC-067047.
1. Animal Model:
- Use adult female C57BL/6 mice or Wistar rats.
- Induce cystitis by a single or repeated intraperitoneal injection of cyclophosphamide (e.g., 150-200 mg/kg in mice). Cyclophosphamide is metabolized to acrolein, which is a bladder irritant and induces inflammation and bladder overactivity.
2. Compound Administration:
- Administer HC-067047 or vehicle systemically (e.g., via intraperitoneal injection) at a specified dose (e.g., 10-50 mg/kg) after the induction of cystitis.[7][9]
3. Cystometry:
- Anesthetize the animals and implant a catheter into the bladder dome.
- After a recovery period, infuse saline into the bladder at a constant rate and record intravesical pressure changes.
- Measure urodynamic parameters such as voiding frequency, voided volume (micturition volume), and bladder capacity.
4. Data Analysis:
- Compare the urodynamic parameters before and after compound administration, as well as between the vehicle-treated and HC-067047-treated groups. An increase in bladder capacity and a decrease in voiding frequency indicate a therapeutic effect.[7][8][9][13]
Conclusion
Both this compound and HC-067047 are potent and selective inhibitors of the TRPV4 channel. This compound demonstrates high potency, particularly for the rat ortholog, and has been extensively characterized with favorable pharmacokinetic properties for oral administration. Its efficacy in preclinical models of heart failure-induced pulmonary edema is well-documented. HC-067047 also exhibits nanomolar potency and has proven effective in a model of bladder dysfunction.
The choice between these two inhibitors will depend on the specific research question, the species being studied, and the desired route of administration. For studies requiring oral dosing and a well-defined pharmacokinetic profile, this compound presents a strong option. For investigations into bladder pathophysiology, HC-067047 has a robust history of use and demonstrated efficacy. This guide provides the necessary data and protocols to make an informed decision and to design rigorous and reproducible experiments to further explore the role of TRPV4.
References
- 1. ahajournals.org [ahajournals.org]
- 2. rndsystems.com [rndsystems.com]
- 3. HC 067047 | TRPV Channels | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. An orally active TRPV4 channel blocker prevents and resolves pulmonary edema induced by heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 17. Development and optimization of FLIPR high throughput calcium assays for ion channels and GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of GSK2193874 and Other TRPV4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Transient Receptor Potential Vanilloid 4 (TRPV4) antagonist GSK2193874 with other notable TRPV4 antagonists. The information presented is based on available preclinical data to assist researchers in selecting the most appropriate tool for their studies.
Introduction to TRPV4 and its Antagonists
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation.[1][2] Its involvement in pathological conditions such as pulmonary edema, pain, and inflammatory disorders has made it an attractive target for therapeutic intervention.[1][3] A number of small molecule antagonists have been developed to inhibit TRPV4 activity, with this compound being a prominent example. This guide focuses on comparing the efficacy of this compound with other widely used TRPV4 antagonists, namely HC-067047 and RN-1734.
In Vitro Efficacy and Potency
The potency of TRPV4 antagonists is typically determined by their ability to inhibit the influx of calcium through the TRPV4 channel in response to an agonist. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater potency.
Table 1: Comparison of in vitro Potency (IC50) of TRPV4 Antagonists [4]
| Antagonist | Human TRPV4 (hTRPV4) | Rat TRPV4 (rTRPV4) | Mouse TRPV4 (mTRPV4) |
| This compound | 40 nM | 2 nM | Not Reported |
| HC-067047 | 48 nM | 133 nM | 17 nM |
| RN-1734 | 2.3 µM | 3.2 µM | 5.9 µM |
Data sourced from Cheung et al., 2017.[4]
As indicated in Table 1, this compound demonstrates high potency against both human and rat TRPV4 channels, with a particularly high affinity for the rat ortholog.[4][5] HC-067047 also shows nanomolar potency, while RN-1734 is a less potent antagonist with micromolar IC50 values.[4]
Selectivity Profile
An ideal antagonist should be highly selective for its target to minimize off-target effects. This compound has been profiled against other members of the TRP channel family and has shown high selectivity for TRPV4.
Table 2: Selectivity of this compound Against Other TRP Channels [1][5]
| TRP Channel | IC50 |
| TRPV1 | > 25 µM |
| TRPA1 | > 25 µM |
| TRPC3 | > 25 µM |
| TRPC6 | > 25 µM |
| TRPM8 | > 25 µM |
Data sourced from Selleck Chemicals and MedchemExpress product information.[1][5]
The data indicates that this compound is highly selective for TRPV4 over other related TRP channels.[1][5]
In Vivo Efficacy
Direct head-to-head in vivo comparative studies of these antagonists are limited in the public domain. However, individual studies have demonstrated the efficacy of each compound in various preclinical models.
This compound:
-
Pulmonary Edema: In animal models of heart failure, oral administration of this compound has been shown to prevent and resolve pulmonary edema.[1]
HC-067047:
-
Pain: HC-067047 has been shown to be effective in reducing mechanical allodynia in rodent models of neuropathic pain.[6]
-
Cardiovascular: In models of ischemia-reperfusion injury in the heart, HC-067047 has demonstrated a protective effect by reducing infarct size.[6]
RN-1734:
-
Inflammation: RN-1734 has been used as a tool compound to demonstrate the role of TRPV4 in inflammation.[7]
It is important to note that the absence of direct comparative in vivo studies makes it challenging to definitively rank the efficacy of these antagonists in a physiological context. The choice of antagonist for in vivo studies may depend on the specific animal model, the required pharmacokinetic properties, and the desired route of administration. This compound is noted for its oral bioavailability.[4][5]
Experimental Protocols
Key Experiment: In Vitro Calcium Influx Assay
This assay is fundamental for determining the potency and efficacy of TRPV4 antagonists.
Objective: To measure the ability of a test compound to inhibit TRPV4 agonist-induced calcium influx in a cell line expressing the TRPV4 channel.
Materials:
-
HEK293 cells stably expressing human or rat TRPV4.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
TRPV4 agonist (e.g., GSK1016790A).
-
Test compounds (TRPV4 antagonists) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Methodology:
-
Cell Culture: Plate the TRPV4-expressing HEK293 cells in 96-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye in assay buffer for 45-60 minutes at 37°C.
-
Compound Incubation: After washing to remove excess dye, add the test compounds (TRPV4 antagonists) at a range of concentrations to the appropriate wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject the TRPV4 agonist into the wells and immediately begin kinetic measurement of fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal. The IC50 value is determined by plotting the percentage inhibition against the log of the antagonist concentration and fitting the data to a four-parameter logistic equation.
Visualizations
Signaling Pathway of TRPV4 Activation
Caption: TRPV4 channel activation by various stimuli and its inhibition.
Experimental Workflow for TRPV4 Antagonist Screening
Caption: Workflow for in vitro screening of TRPV4 antagonists.
Logical Comparison of TRPV4 Antagonists
Caption: Framework for comparing and selecting a TRPV4 antagonist.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Optimization of a Novel Series of TRPV4 Antagonists with In Vivo Activity in a Model of Pulmonary Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV4 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Physiological and Pathological Role of TRPV1, TRPV2 and TRPV4 Channels in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Agonists and Antagonists of TRPV4 | Basicmedical Key [basicmedicalkey.com]
Validating GSK2193874 Specificity: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK2193874, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, with other available alternatives. We focus on the validation of its specificity, particularly through the use of knockout models, and present supporting experimental data and protocols to aid in the design and interpretation of future studies.
Executive Summary
This compound is a highly selective and orally bioavailable TRPV4 antagonist.[1][2] Its specificity has been demonstrated through its lack of activity against other TRP channels and a wide panel of other receptors and enzymes. Crucially, studies utilizing TRPV4 knockout (KO) mice have confirmed that the therapeutic effects of this compound are mediated through its on-target inhibition of TRPV4, solidifying its status as a reliable tool for investigating TRPV4 biology. While this compound stands out for its potency and favorable pharmacokinetic profile, other antagonists such as HC-067047 and RN-1734 offer alternative pharmacological profiles that may be suitable for different experimental needs.
Data Presentation: Comparative Analysis of TRPV4 Antagonists
The following table summarizes the key quantitative data for this compound and two common alternative TRPV4 antagonists, HC-067047 and RN-1734.
| Feature | This compound | HC-067047 | RN-1734 |
| Target | Transient Receptor Potential Vanilloid 4 (TRPV4) | Transient Receptor Potential Vanilloid 4 (TRPV4) | Transient Receptor Potential Vanilloid 4 (TRPV4) |
| IC50 (human TRPV4) | 40 nM | 48 nM | 2.3 µM |
| IC50 (rat TRPV4) | 2 nM | 133 nM | 3.2 µM |
| IC50 (mouse TRPV4) | Not explicitly stated, but effective in mouse models | 17 nM | 5.9 µM |
| Selectivity | >25 µM for TRPV1, TRPA1, TRPC3, TRPC6, TRPM8.[3] Selective over a panel of ~200 other receptors and enzymes. | Selective over TRPV1, TRPV2, TRPV3, and TRPM8 channels.[4] | >30 µM for TRPV3 and TRPM8; >100 µM for TRPV1. |
| Known Off-Target Effects | Potential for L-type calcium channel inhibition at higher concentrations.[2] | Not prominently reported in the provided results. | Not prominently reported in the provided results. |
| Validation in KO Models | Yes (Cardiac hypertrophy model)[5] | Yes (Bladder function model)[6] | Not explicitly stated in the provided results. |
| Oral Bioavailability | Yes[1][2] | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. |
Experimental Protocols: Validating this compound Specificity in a Cardiac Hypertrophy Knockout Model
This section details the methodology used to validate the on-target effects of this compound in a pressure overload-induced cardiac hypertrophy model using TRPV4 knockout mice.[5]
Objective: To determine if the protective effects of this compound against cardiac hypertrophy are dependent on the presence of the TRPV4 channel.
Animal Model:
-
Wild-type (WT) C57BL/6 mice
-
TRPV4 knockout (Trpv4-/-) mice on a C57BL/6 background
Experimental Groups:
-
WT + Vehicle (Sham operation)
-
WT + Vehicle (Transverse Aortic Constriction - TAC operation)
-
WT + this compound (TAC operation)
-
Trpv4-/- + Vehicle (TAC operation)
Procedure:
-
Induction of Cardiac Hypertrophy: Pressure overload-induced cardiac hypertrophy was induced by performing a transverse aortic constriction (TAC) surgery on anesthetized mice. Sham-operated animals underwent the same surgical procedure without the aortic constriction.
-
Drug Administration: this compound was administered to the treatment group at a dose of 10 mg/kg/day via intragastric gavage, starting from the day of the TAC operation. The vehicle group received the same volume of the vehicle solution.
-
Duration of Study: The treatment was continued for 4 weeks.
-
Assessment of Cardiac Hypertrophy: At the end of the 4-week period, the following parameters were measured:
-
Heart weight to body weight ratio (HW/BW)
-
Heart weight to tibial length ratio (HW/TL)
-
Echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Histological analysis of heart tissue to measure cardiomyocyte cross-sectional area and fibrosis.
-
Molecular analysis of hypertrophy markers (e.g., ANP, BNP).
-
Expected Results and Interpretation:
-
In WT mice, the TAC operation is expected to induce a significant increase in HW/BW and HW/TL ratios, and other markers of cardiac hypertrophy, compared to the sham group.
-
Treatment with this compound in WT mice subjected to TAC is expected to significantly attenuate the development of cardiac hypertrophy.
-
In Trpv4-/- mice subjected to TAC, the degree of cardiac hypertrophy is expected to be significantly less than in WT mice, and treatment with this compound is not expected to provide any further protection. This outcome would demonstrate that the therapeutic effect of this compound is dependent on the presence of TRPV4.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for validating this compound specificity and the general signaling pathway of its target, TRPV4.
Caption: Experimental workflow for validating this compound specificity in a knockout mouse model.
Caption: Simplified signaling pathway of the TRPV4 channel and the inhibitory action of this compound.
References
- 1. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HC 067047 | TRPV Channels | Tocris Bioscience [tocris.com]
- 5. elifesciences.org [elifesciences.org]
- 6. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Potency of GSK2193874: A Comparative Analysis
For Immediate Release
A comprehensive analysis of the potency of GSK2193874, a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, reveals significant variability across different species. This guide provides researchers, scientists, and drug development professionals with a concise comparison of this compound potency, supported by experimental data and detailed protocols.
Quantitative Potency Comparison
The inhibitory potency of this compound against the TRPV4 channel has been quantified in several species, with the half-maximal inhibitory concentration (IC50) serving as a key metric. The data, summarized in the table below, highlights the differential activity of the compound, a critical consideration for translational research and preclinical model selection.
| Species | Cell Line | Assay Type | Agonist Used | IC50 (nM) |
| Human | HEK293 | Calcium Influx (FLIPR) | GSK634775A | 40[1][2] |
| Rat | HEK293 | Calcium Influx (FLIPR) | GSK634775A | 2[1][2] |
| Mouse | Not Specified | Calcium Influx | GSK634775 | 5 |
Mechanism of Action: Targeting the TRPV4 Pathway
This compound exerts its pharmacological effect by directly blocking the TRPV4 ion channel, a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. The signaling pathway initiated by TRPV4 activation, and its subsequent inhibition by this compound, is depicted below.
References
A Comparative Guide to GSK2193874 and Older Generation TRPV4 Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transient receptor potential vanilloid 4 (TRPV4) channel blocker GSK2193874 with older generation antagonists, HC-067047 and RN-1734. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies.
Executive Summary
This compound is a potent and selective, orally bioavailable TRPV4 antagonist that represents a significant advancement over older compounds such as HC-067047 and RN-1734. With superior potency, particularly for rat TRPV4, and favorable pharmacokinetic properties, this compound is a valuable tool for in vivo studies in preclinical models of diseases where TRPV4 is implicated, including pulmonary edema, heart failure, and pain.[1][2][3][4] While HC-067047 and RN-1734 have been instrumental in foundational research on TRPV4, their lower potency and less characterized pharmacokinetic profiles may limit their application in chronic in vivo experiments.
Data Presentation: Quantitative Comparison of TRPV4 Blockers
The following tables summarize the key quantitative data for this compound and the older generation TRPV4 blockers.
Table 1: In Vitro Potency (IC50)
| Compound | Human TRPV4 (hTRPV4) | Rat TRPV4 (rTRPV4) | Mouse TRPV4 (mTRPV4) |
| This compound | 40 nM[3][5] | 2 nM[3][5] | Not explicitly reported |
| HC-067047 | 48 nM[6] | 133 nM[6] | 17 nM[6] |
| RN-1734 | 2.3 µM[6] | 3.2 µM[6] | 5.9 µM[6] |
Table 2: Selectivity Against Other TRP Channels
| Compound | TRPV1 | TRPV3 | TRPM8 | TRPA1 | TRPC3 | TRPC6 |
| This compound | >25 µM[1][5] | Not explicitly reported | >25 µM[1][5] | >25 µM[1][5] | >25 µM[1] | >25 µM[1] |
| HC-067047 | >10 µM | >10 µM | ~1 µM | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| RN-1734 | >100 µM[6] | >30 µM[6] | >30 µM[6] | Not explicitly reported | Not explicitly reported | Not explicitly reported |
Table 3: Pharmacokinetic Properties
| Compound | Species | Half-life (t1/2) | Oral Bioavailability (%F) | Clearance (CL) |
| This compound | Rat | 10 h[4][7] | 31%[4][7] | 7.3 mL/min/kg (iv)[4][7] |
| Dog | 31 h[4] | 53%[4] | 6.9 mL/min/kg (iv)[4] | |
| HC-067047 | Rat | Levels remained significantly above IC50 for rTRPV4 for more than 2 h after a 10 mg/kg i.p. dose. | Not explicitly reported | Not explicitly reported |
| RN-1734 | Not explicitly reported | Not explicitly reported | Not explicitly reported | Not explicitly reported |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to characterize TRPV4 blockers.
Fluorometric Imaging Plate Reader (FLIPR) Calcium Influx Assay
This high-throughput assay is used to measure changes in intracellular calcium concentration upon channel activation and inhibition.
-
Cell Culture and Plating:
-
HEK293 cells stably expressing human or rat TRPV4 are cultured in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 15,000-20,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.[8]
-
-
Dye Loading:
-
The culture medium is aspirated, and cells are washed with Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES.
-
A calcium-sensitive dye, such as Fluo-4 AM (2 µM), is loaded into the cells in HBSS containing 0.04% Pluronic F-127 and 2.5 mM probenecid.[9]
-
Plates are incubated for 60 minutes at 37°C, followed by a 30-minute incubation at room temperature in the dark.
-
-
Compound Addition and Signal Detection:
-
Test compounds (this compound, HC-067047, or RN-1734) are serially diluted in HBSS and added to the wells. Plates are incubated for 10-15 minutes at room temperature.[7]
-
The plate is then placed in a FLIPR instrument. A baseline fluorescence reading is taken.
-
A TRPV4 agonist (e.g., GSK1016790A at EC80 concentration) is added to the wells, and the change in fluorescence intensity is monitored over time.[8]
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition is indicative of calcium influx.
-
The inhibitory effect of the antagonist is calculated as a percentage of the response in the absence of the antagonist.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity by recording the currents flowing through the channel.
-
Cell Preparation:
-
HEK293 cells expressing the TRPV4 channel of interest are grown on glass coverslips.
-
For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).
-
-
Pipette Preparation and Sealing:
-
Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA (pH 7.2).
-
The pipette is brought into contact with a cell, and a high-resistance seal (>1 GΩ) is formed by applying gentle suction.
-
-
Whole-Cell Configuration and Recording:
-
The cell membrane under the pipette tip is ruptured by applying a brief pulse of suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
TRPV4 currents are elicited by applying a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms).[7]
-
-
Compound Application and Data Analysis:
-
The TRPV4 agonist is applied to the bath to activate the channels.
-
Once a stable current is established, the antagonist is co-applied with the agonist at various concentrations.
-
The inhibition of the current amplitude by the antagonist is measured, and IC50 values are calculated.
-
Mandatory Visualizations
TRPV4 Signaling Pathway
The following diagram illustrates the key signaling pathways activated by TRPV4 and the points of inhibition by antagonists.
Caption: Simplified TRPV4 signaling pathway and points of antagonist inhibition.
Experimental Workflow for TRPV4 Antagonist Screening
This diagram outlines a typical workflow for identifying and characterizing novel TRPV4 antagonists.
Caption: A typical experimental workflow for TRPV4 antagonist discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. HC 067047 | TRPV Channels | Tocris Bioscience [tocris.com]
- 4. Pharmacokinetics and bioavailability of hydromorphone following intravenous and oral administration to human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinpharmacol.fmhs.auckland.ac.nz [clinpharmacol.fmhs.auckland.ac.nz]
Comparative Analysis of GSK2193874 Across Diverse Disease Models
For Researchers, Scientists, and Drug Development Professionals
GSK2193874 is a potent and selective, orally active antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3] This guide provides a comparative analysis of its application and efficacy in various preclinical disease models, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound functions by selectively inhibiting the Ca²⁺ influx through TRPV4 channels.[4] TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands.[4] Its activation has been implicated in the pathophysiology of several diseases, making it a promising therapeutic target.[4]
In Vitro Potency and Selectivity
This compound demonstrates high potency against both human and rat TRPV4 channels, with significantly lower activity against other TRP channels, highlighting its selectivity.[4]
| Target | IC50 (nM) | Assay Type |
| Human TRPV4 | 40 | Ca²⁺ influx assay |
| Rat TRPV4 | 2 | Ca²⁺ influx assay |
| TRPV1, TRPA1, TRPC3, TRPC6, TRPM8 | >25,000 | Not specified |
Performance in Disease Models
Heart Failure-Induced Pulmonary Edema
This compound has been extensively studied for its protective effects against pulmonary edema, a common complication of heart failure.[1]
Key Findings:
-
Prevents and resolves pulmonary edema in rodent and canine models of heart failure.[1]
-
Inhibits the increase in endothelial permeability associated with elevated pulmonary venous pressures.[1]
-
Improves arterial oxygenation in both acute and chronic heart failure models.[1]
| Model | Species | Dosage | Key Outcomes |
| Acute Aortic Banding | Rat | 30 mg/kg (oral) | Inhibited formation of pulmonary edema, restored arterial oxygen tension. |
| Myocardial Infarction (14 days) | Mouse | 60 mg/kg/day (oral) | Prevented and resolved pulmonary edema, improved arterial oxygen tension and survival. |
| Isolated Perfused Lung | Mouse, Canine | 30 nM | Inhibited increase in endothelial permeability and edema. |
Acute Lung Injury (ALI)
In models of chemically induced ALI, this compound has shown significant anti-inflammatory and protective effects.[5]
Key Findings:
-
Suppresses pulmonary inflammation by reducing neutrophil and macrophage infiltration.[5]
-
Inhibits vascular leakage and airway hyperreactivity.[5]
-
Improves blood oxygen saturation.[5]
| Model | Species | Dosage | Key Outcomes |
| Acid-Induced Lung Injury | Mouse | 15 mg/kg (intraperitoneal) | Diminished neutrophils and macrophages, improved tissue pathology. |
| Chlorine-Induced Lung Injury | Mouse | 25 mg/kg (intraperitoneal) | Inhibited vascular leakage and airway hyperreactivity, improved blood oxygen saturation. |
| Ventilator-Induced Lung Injury | Mouse | Not specified | Attenuated pulmonary barrier permeability increase and pro-inflammatory cytokine release.[6] |
Thermoregulation
The role of TRPV4 in thermoregulation has been investigated using this compound, with some unexpected findings.
Key Findings:
-
Unexpectedly increased tail blood flow at a range of ambient temperatures in mice, suggesting a central mechanism of action.[7][8][9]
-
Did not significantly affect heart rate or blood pressure in this model.[8]
| Model | Species | Dosage | Key Outcomes |
| Thermoregulation Model | Mouse | 300 µg/kg (intraperitoneal) | Significantly increased mean tail blood flow at 36°C.[10] |
Pain and Inflammation
This compound has been proposed as a potential therapeutic for pain and inflammation due to the role of TRPV4 in nociception.[11]
Key Findings:
-
TRPV4 antagonists, including this compound, have shown therapeutic effects in preclinical models of inflammatory and neuropathic pain.[11]
-
In human macrophages, TRPV4 activation was shown to have an anti-inflammatory role, and this compound was used to antagonize this effect in vitro.[12]
| Model | Cell Type/Species | Concentration/Dosage | Key Outcomes |
| In vitro macrophage culture | Human | 1 µM | Used to block TRPV4 to study its role in macrophage polarization and cytokine expression.[12] |
| In vivo inflammation model | Mouse | Not specified | Reduced inflammatory cytokine IL-1β and inflammatory chemokine MIP2.[13] |
Fibrosis
The involvement of TRPV4 in fibrotic processes has led to the investigation of this compound in this context.
Key Findings:
-
A TRPV4 antagonist was shown to alleviate bleomycin-induced lung injury in mice.[14]
-
This compound inhibited TRPV4-mediated increases in intracellular calcium in vitro.[14]
| Model | Cell Type/Species | Concentration/Dosage | Key Outcomes |
| In vitro calcium influx assay | Not specified | Not specified | Inhibited 4αPDD- and 5,6-EET-induced increases in intracellular calcium.[14] |
| Bleomycin-Induced Lung Fibrosis | Mouse | Not specified | A synthetic TRPV4 antagonist attenuated lung injury.[14] |
Experimental Protocols
In Vivo Heart Failure Model (Rat)
-
Model Induction: Acute heart failure was induced in anesthetized rats by aortic banding to increase left ventricular end-diastolic pressure.
-
Treatment: A single oral dose of this compound (30 mg/kg) was administered.
-
Assessments: Pulmonary edema was assessed, and arterial oxygen tension was measured.
In Vivo Acute Lung Injury Model (Mouse)
-
Model Induction: Acute lung injury was induced by either intratracheal administration of hydrochloric acid or exposure to chlorine gas.
-
Treatment: this compound was administered intraperitoneally at doses of 15 or 25 mg/kg.
-
Assessments: Lung mechanics were assessed by forced oscillation procedures, and bronchoalveolar lavage fluid was analyzed for inflammatory cells and cytokines. Blood oxygen saturation was also measured.[5]
In Vitro Calcium Influx Assay
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human or rat TRPV4.
-
Procedure: Cells were pre-incubated with varying concentrations of this compound. Calcium influx was then stimulated with a TRPV4 agonist.
-
Measurement: Intracellular calcium levels were measured to determine the IC50 of this compound.
Visualizations
Caption: Mechanism of action of this compound as a TRPV4 channel antagonist.
Caption: Generalized experimental workflow for the acute lung injury model.
References
- 1. An orally active TRPV4 channel blocker prevents and resolves pulmonary edema induced by heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV4 inhibition counteracts edema and inflammation and improves pulmonary function and oxygen saturation in chemically induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV4 inhibition attenuates stretch-induced inflammatory cellular responses and lung barrier dysfunction during mechanical ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Systemic application of the transient receptor potential vanilloid-type 4 antagonist this compound induces tail vasodilation in a mouse model of thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Inflammatory Role of TRPV4 in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulating TRPV4 Channel Activity in Pro-Inflammatory Macrophages within the 3D Tissue Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
Validating the In Vivo Efficacy of GSK2193874 with Functional Readouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of GSK2193874, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. We will delve into its performance against other TRPV4 antagonists, supported by experimental data, and provide detailed methodologies for key experiments.
Executive Summary
This compound is an orally active and selective blocker of the TRPV4 ion channel, which plays a crucial role in various physiological processes, including vascular permeability.[1][2][3][4] Increased activation of TRPV4 is implicated in the pathogenesis of conditions like pulmonary edema associated with heart failure.[1][3][4][5][6][7] this compound has demonstrated significant efficacy in preclinical in vivo models by preventing and resolving pulmonary edema and improving arterial oxygenation.[1][6][7][8] This guide will compare the available data on this compound with other known TRPV4 antagonists, providing a comprehensive overview for researchers in the field.
Data Presentation: In Vivo Efficacy of TRPV4 Antagonists
The following tables summarize the quantitative data from various in vivo studies on this compound and other TRPV4 antagonists. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
Table 1: In Vivo Efficacy of this compound in Pulmonary Edema Models
| Animal Model | Treatment Protocol | Key Functional Readouts | Results |
| Acute Aortic Banding (Rat) | Single oral dose of this compound (30 mg/kg) | Pulmonary edema, Arterial oxygen tension | Significantly inhibited the formation of pulmonary edema and restored arterial oxygen tension.[7] |
| Myocardial Infarction (Mouse) | This compound (60 mg/kg/day, PO) for 14 days | Pulmonary edema (assessed by MRI and lung weight), Arterial oxygen tension, Survival | Prevented and resolved pulmonary edema, leading to improved arterial oxygen tension and survival.[7] |
| Isolated Perfused Lungs (Mouse, Canine) | This compound (30 nM) | Endothelial permeability, Edema formation | Inhibited the increase in endothelial permeability and edema associated with elevated pulmonary venous pressures.[7] |
| Chemically-Induced Acute Lung Injury (Mouse) | Post-exposure treatment with a TRPV4 inhibitor | Pulmonary inflammation (neutrophils, macrophages), Tissue pathology | Suppressed acid-induced pulmonary inflammation and improved tissue pathology.[9] |
Table 2: Comparative Profile of Select TRPV4 Antagonists
| Compound | In Vitro Potency (IC50) | In Vivo Model | Key Findings |
| This compound | rTRPV4: 2 nM, hTRPV4: 40 nM[2][7] | Heart failure-induced pulmonary edema (rat, mouse)[1][7] | Orally active, prevents and resolves pulmonary edema, improves arterial oxygenation.[1][7] |
| HC-067047 | hTRPV4: 48 nM, rTRPV4: 133 nM, mTRPV4: 17 nM[3] | Cyclophosphamide-induced cystitis (rat, mouse)[10] | Increased functional bladder capacity; mixed effects on core body temperature in a thermoregulation model.[10][11] |
| RN-1665 | Data not readily available | Not specified | Identified as a TRPV4 antagonist with moderate oral bioavailability in rats.[12] |
| RN-9893 | Data not readily available | Not specified | Orally bioavailable in rats, inhibits human, rat, and murine TRPV4, with good selectivity over other TRP channels.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key in vivo experiments cited in this guide.
Heart Failure-Induced Pulmonary Edema Model (Myocardial Infarction in Mice)
-
Animal Model: Male C57BL/6 mice.
-
Induction of Myocardial Infarction (MI):
-
Anesthetize the mice.
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery.
-
Suture the chest and allow the animals to recover.
-
-
Treatment:
-
Administer this compound (e.g., 60 mg/kg/day) or vehicle orally, starting at a specified time point post-MI.
-
-
Functional Readouts:
-
Pulmonary Edema: Measure lung wet-to-dry weight ratio or utilize magnetic resonance imaging (MRI) to quantify lung water content.
-
Arterial Oxygenation: Measure arterial blood oxygen tension (PaO2) from a blood sample.
-
Survival: Monitor and record survival rates over the study period.
-
Acute Aortic Banding Model in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Aortic Banding:
-
Anesthetize the rats.
-
Perform a thoracotomy to expose the ascending aorta.
-
Place a ligature around the aorta and tighten it to a specific diameter to induce pressure overload.
-
Close the chest and allow for recovery.
-
-
Treatment:
-
Administer a single oral dose of this compound (e.g., 30 mg/kg) or vehicle.
-
-
Functional Readouts:
-
Pulmonary Edema: Assess by measuring lung wet-to-dry weight ratio.
-
Arterial Oxygen Tension: Measure PaO2 from an arterial blood sample.
-
Left Ventricular End-Diastolic Pressure (LVEDP): Measure using a pressure catheter inserted into the left ventricle to confirm heart failure.
-
Mandatory Visualization
Signaling Pathway of TRPV4 in Pulmonary Edema
Caption: TRPV4 activation by increased pressure leads to pulmonary edema.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for testing this compound in a disease model.
Logical Relationship: Therapeutic Rationale
Caption: Rationale for using this compound in heart failure.
References
- 1. An orally active TRPV4 channel blocker prevents and resolves pulmonary edema induced by heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of a Novel Series of TRPV4 Antagonists with In Vivo Activity in a Model of Pulmonary Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelial TRPV4 channels in lung edema and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. TRPV4 inhibition counteracts edema and inflammation and improves pulmonary function and oxygen saturation in chemically induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic application of the transient receptor potential vanilloid-type 4 antagonist this compound induces tail vasodilation in a mouse model of thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of orally-bioavailable antagonists of the TRPV4 ion-channel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GSK2193874 and Other TRP Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the transient receptor potential vanilloid 4 (TRPV4) channel inhibitor, GSK2193874, with other notable TRP channel inhibitors. The information is intended to assist researchers in selecting the most appropriate tool compounds for their studies and to provide valuable insights for drug development professionals.
Introduction to TRPV4 and its Inhibitors
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a wide array of physiological processes, including mechanosensation, osmosensation, and thermosensation.[1][2] Its involvement in various pathological conditions, such as pulmonary edema, pain, and certain genetic disorders, has made it a significant target for therapeutic intervention.[1][3][4] A number of small molecule inhibitors have been developed to modulate TRPV4 activity, with this compound emerging as a potent and selective antagonist.[3] This guide will compare this compound with other key TRPV4 inhibitors, focusing on their potency, selectivity, and mechanism of action, supported by experimental data.
Data Presentation: Quantitative Comparison of TRP Channel Inhibitors
The following table summarizes the in vitro potency of this compound and other selected TRP channel inhibitors. The data is primarily focused on TRPV4, with selectivity information against other TRP channels where available.
| Compound | Target | Species | Assay Type | IC50 | Reference |
| This compound | TRPV4 | Human | FLIPR (Ca2+ influx) | 40 nM | [5][6] |
| TRPV4 | Rat | FLIPR (Ca2+ influx) | 2 nM | [5][6] | |
| TRPV1 | Human | Not Specified | >25 µM | [1][5][6] | |
| TRPA1 | Human | Not Specified | >25 µM | [1][5][6] | |
| TRPC3 | Human | Not Specified | >25 µM | [1][5][6] | |
| TRPC6 | Human | Not Specified | >25 µM | [1][5][6] | |
| TRPM8 | Human | Not Specified | >25 µM | [1][5][6] | |
| HC-067047 | TRPV4 | Human | Not Specified | 48 nM | [1] |
| TRPV4 | Rat | Not Specified | 133 nM | [1] | |
| TRPV4 | Mouse | Not Specified | 17 nM | [1] | |
| RN-1734 | TRPV4 | Human | Not Specified | 2.3 µM | [1] |
| TRPV4 | Rat | Not Specified | 3.2 µM | [1] | |
| TRPV4 | Mouse | Not Specified | 5.9 µM | [1] | |
| Ruthenium Red | TRPV4 | Not Specified | Not Specified | Non-selective | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparison of these inhibitors.
In Vitro Potency Assessment using FLIPR Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of TRPV4 antagonists using a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium concentration.
Cell Culture and Seeding:
-
HEK293 cells stably expressing human or rat TRPV4 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., hygromycin).
-
Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 - 70,000 cells per well and incubated for 24 hours to allow for attachment.[8]
Dye Loading and Compound Preparation:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fura-4 AM) in an assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.[6]
-
Serial dilutions of the test inhibitors (e.g., this compound) are prepared in the assay buffer.
FLIPR Assay Procedure:
-
After dye loading, the plate is transferred to the FLIPR instrument.
-
The cells are pre-incubated with the test inhibitors for 10 minutes.[6]
-
A baseline fluorescence reading is taken for 10-20 seconds.
-
A TRPV4 agonist (e.g., GSK634775A or GSK1016790A) is added to each well to stimulate calcium influx.[6]
-
Fluorescence is monitored for an additional 2-3 minutes.
-
The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Electrophysiological Assessment of TRPV4 Inhibition
Whole-cell patch-clamp electrophysiology provides a direct measure of ion channel activity and its modulation by inhibitors.
Cell Preparation:
-
HEK293 cells expressing TRPV4 are plated on glass coverslips.
-
Recordings are performed 24-48 hours after plating.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).
Electrophysiology Protocol:
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a resistance of 3-5 MΩ.
-
Cells are held at a holding potential of -60 mV.
-
Voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) are applied to elicit TRPV4 currents.
-
The TRPV4 agonist is applied to the bath to activate the channel and establish a stable baseline current.
-
The test inhibitor (e.g., this compound) is then perfused into the bath at various concentrations to determine its inhibitory effect on the agonist-induced current.[6]
-
The percentage of current inhibition is calculated for each concentration to generate a concentration-response curve and determine the IC50.
Mandatory Visualization
TRPV4 Signaling Pathway
The following diagram illustrates the central role of TRPV4 in calcium signaling and its downstream effects, which can be modulated by inhibitors like this compound.
Caption: TRPV4 activation by various stimuli leads to calcium influx and downstream signaling, a process blocked by this compound.
Experimental Workflow for Inhibitor Screening
The following diagram outlines the typical workflow for screening and characterizing TRP channel inhibitors.
Caption: A typical workflow for the discovery and characterization of novel TRP channel inhibitors.
Conclusion
This compound is a highly potent and selective inhibitor of the TRPV4 channel, demonstrating significantly greater potency compared to older tool compounds like RN-1734. Its selectivity against other TRP channels, such as TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8, makes it a valuable tool for specifically investigating the role of TRPV4 in various physiological and pathological processes. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. The signaling pathway and workflow diagrams serve as visual aids to understand the context of TRPV4 inhibition and the process of drug discovery in this area. For researchers and drug development professionals, the data and methodologies presented in this guide should facilitate more informed decisions in the selection and application of TRP channel inhibitors.
References
- 1. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV4 - Wikipedia [en.wikipedia.org]
- 3. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV4 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Small Molecule Agonists and Antagonists of TRPV4 | Basicmedical Key [basicmedicalkey.com]
- 8. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of GSK2193874: A Comparative Guide to siRNA-Mediated Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the on-target effects of GSK2193874, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. A primary focus is placed on the use of small interfering RNA (siRNA) as a genetic tool to validate the pharmacological findings, offering a powerful approach to deconvolute on-target from potential off-target effects. This document outlines experimental protocols, presents quantitative data for comparison, and visualizes key pathways and workflows.
Introduction to this compound and Target Validation
This compound is an orally active small molecule that selectively inhibits the TRPV4 ion channel, a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[1][2][3][4] The activation of TRPV4, particularly in the vascular endothelium, leads to an influx of calcium (Ca2+), which can increase vascular permeability and contribute to conditions such as pulmonary edema.[5] this compound has shown therapeutic potential by blocking this pathway.[2][3][5]
Confirming that the observed effects of a drug candidate are indeed due to its interaction with the intended target is a critical step in drug development. While pharmacological antagonists like this compound provide a direct means of inhibiting target function, genetic methods such as siRNA-mediated gene knockdown offer an orthogonal approach to validate these findings. By specifically reducing the expression of the target protein, siRNA allows researchers to mimic the effect of a pharmacological inhibitor and thereby confirm the on-target mechanism of action.
Comparison of On-Target Validation Methods: this compound vs. siRNA
| Feature | This compound (Pharmacological Inhibition) | TRPV4 siRNA (Genetic Knockdown) |
| Mechanism of Action | Directly binds to and blocks the TRPV4 ion channel, preventing Ca2+ influx. | Degrades TRPV4 mRNA, leading to reduced synthesis of the TRPV4 protein. |
| Speed of Effect | Rapid, typically within minutes to hours of administration. | Slower, requires time for mRNA degradation and protein turnover (typically 24-72 hours). |
| Specificity | High selectivity for TRPV4 over other TRP channels and a broad panel of other receptors and enzymes.[3][5] However, the potential for unknown off-target interactions always exists. | Highly specific to the target mRNA sequence. Off-target effects are possible but can be mitigated through careful design and control experiments. |
| Reversibility | Reversible upon washout of the compound. | Effect is transient but less readily reversible, requiring de novo protein synthesis. |
| Application | In vitro and in vivo studies to assess acute functional consequences of target inhibition. | Primarily in vitro studies for target validation; in vivo applications are possible but can be more complex. |
| Key Advantage | Allows for dose-response studies and investigation of temporal effects. | Provides genetic evidence for the role of the target in a specific cellular process, strengthening the on-target hypothesis. |
| Limitations | Potential for off-target effects that may confound data interpretation. | Incomplete knockdown can lead to residual protein function. Potential for off-target effects and activation of innate immune responses. |
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound and siRNA in targeting TRPV4.
Table 1: Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| IC50 | Human TRPV4 | 40 nM | [1][2][4] |
| Rat TRPV4 | 2 nM | [1][2][4] | |
| Selectivity | Other TRP Channels (TRPV1, TRPA1, TRPC3, TRPC6, TRPM8) | >25 µM | [1][5] |
| Panel of ~200 other human receptors, channels, and enzymes | High Selectivity | [3] |
Table 2: Efficacy of siRNA-Mediated Knockdown of TRPV4
| Parameter | Cell Type | Knockdown Efficiency | Reference |
| mRNA Reduction | Human Corneal Endothelial Cells | ~52-64% | [6] |
| Protein Reduction | Human Corneal Endothelial Cells | ~52-64% | [6] |
| mRNA Reduction | Rat Chondrocytes | >90% (with lentiviral delivery) | [7] |
Experimental Protocols
Protocol 1: In Vitro Validation of this compound using a Calcium Influx Assay
Objective: To determine the inhibitory potency of this compound on TRPV4 channel activation.
Materials:
-
HEK293 cells stably expressing human TRPV4 (hTRPV4).
-
This compound.
-
TRPV4 agonist (e.g., GSK1016790A).
-
Calcium-sensitive fluorescent dye (e.g., Fura-4).
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Seed hTRPV4-expressing HEK293 cells in a 384-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Pre-incubate the cells with a serial dilution of this compound for 10 minutes.
-
Add a fixed concentration of the TRPV4 agonist GSK1016790A to activate the channel.
-
Measure the intracellular calcium concentration using a FLIPR instrument.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[8]
Protocol 2: On-Target Validation using siRNA-Mediated Knockdown of TRPV4
Objective: To confirm that the cellular effect of this compound is mediated through TRPV4 by observing a similar phenotype upon genetic knockdown of TRPV4.
Materials:
-
Human endothelial cells (e.g., HUVECs).
-
TRPV4-specific siRNA and a non-targeting control siRNA.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Reagents for qPCR and Western blotting.
-
Assay-specific reagents to measure a downstream effect of TRPV4 activation (e.g., calcium imaging, cytokine ELISA).
Procedure:
-
Transfection:
-
Seed endothelial cells in 6-well plates.
-
Transfect the cells with either TRPV4 siRNA or a non-targeting control siRNA using a suitable transfection reagent, following the manufacturer's protocol.
-
Incubate the cells for 48-72 hours to allow for mRNA and protein knockdown.
-
-
Verification of Knockdown:
-
qPCR: Harvest RNA from a subset of cells and perform quantitative real-time PCR to quantify the reduction in TRPV4 mRNA levels.
-
Western Blot: Lyse a subset of cells and perform Western blotting using a TRPV4-specific antibody to confirm the reduction in TRPV4 protein levels.
-
-
Functional Assay:
-
Perform the same functional assay used to characterize this compound (e.g., calcium influx assay upon stimulation with a TRPV4 agonist).
-
Compare the response in cells treated with TRPV4 siRNA to cells treated with the non-targeting control siRNA. A significantly blunted response in the TRPV4 siRNA-treated cells confirms that the measured phenotype is dependent on TRPV4 expression.
-
Visualizing the Pathways and Workflows
TRPV4 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the activation of the TRPV4 channel and the point of intervention for this compound.
Caption: TRPV4 signaling pathway and inhibition by this compound.
Experimental Workflow for siRNA Validation
This diagram outlines the key steps involved in using siRNA to validate the on-target effects of a compound.
Caption: Workflow for siRNA-mediated on-target validation.
Logical Comparison of Validation Methods
This diagram provides a logical comparison of the pharmacological and genetic approaches to target validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Discovery of this compound: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Repair Effect of siRNA Double Silencing of the Novel Mechanically Sensitive Ion Channels Piezo1 and TRPV4 on an Osteoarthritis Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of GSK2193874: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of GSK2193874, a potent and selective TRPV4 antagonist. Adherence to these procedures is vital for personnel safety and environmental protection.
This compound should be treated as a hazardous chemical.[1] The following guidelines are based on general best practices for the disposal of research-grade pharmaceutical compounds and should be supplemented by a thorough review of the compound's Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department.
Key Safety and Handling Information
Prior to handling this compound, it is imperative to be familiar with its properties and the necessary safety precautions.
| Property | Value | Source |
| Chemical Name | 3-([1,4'-bipiperidin]-1'-ylmethyl)-7-bromo-N-(1-phenylcyclopropyl)-2-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide | Tocris Bioscience |
| Molecular Formula | C37H38BrF3N4O | Tocris Bioscience |
| Molecular Weight | 691.62 g/mol | Tocris Bioscience |
| Appearance | Crystalline solid | Cayman Chemical[1] |
| Storage | Store at +4°C | Tocris Bioscience |
Experimental Protocols Referenced
The disposal procedures outlined below are based on standard protocols for chemical waste management in a laboratory setting. These protocols are designed to minimize exposure and ensure that the waste is handled in accordance with regulatory requirements.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused solid compound, contaminated personal protective equipment (gloves, etc.), weigh boats, and pipette tips.
-
Place these materials in a designated, clearly labeled, and sealed hazardous waste container. The container should be compatible with the chemical properties of the compound.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions or mother liquors.
-
Transfer the liquid waste to a designated, leak-proof, and clearly labeled hazardous waste container.
-
Consult the Safety Data Sheet (SDS) for information on chemical compatibility to avoid mixing with incompatible waste streams.
-
3. Labeling:
-
Clearly label all waste containers with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The full chemical name.
-
An accurate estimation of the concentration and volume.
-
The date of accumulation.
-
4. Storage:
-
Store the sealed hazardous waste containers in a designated and secure secondary containment area until they are collected.
-
The storage area should be well-ventilated and away from incompatible materials.
5. Disposal:
-
Do not dispose of this compound down the drain. This practice is prohibited as it can lead to environmental contamination.
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.
Disclaimer: This information is intended as a general guide. Researchers are responsible for consulting the official Safety Data Sheet (SDS) for this compound and adhering to all applicable safety protocols and regulations of their institution and jurisdiction.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
